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2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Documentation Hub

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  • Product: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
  • CAS: 920285-97-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline: A Putative Multi-Targeted RTK Inhibitor in Cellular Models

Structural Rationale and Pharmacophore Deconstruction When evaluating complex synthetic chemotypes in preclinical cellular models, a rigorous deconstruction of the molecule's structural motifs is the first step in defini...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacophore Deconstruction

When evaluating complex synthetic chemotypes in preclinical cellular models, a rigorous deconstruction of the molecule's structural motifs is the first step in defining its mechanism of action (MoA). The compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline presents a highly specialized pharmacophore tailored for the ATP-binding pocket of receptor tyrosine kinases (RTKs).

From a structural biology perspective, this molecule possesses the classic hallmarks of a Type II kinase inhibitor ()[1]:

  • Aniline Moiety: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase domain.

  • Phenoxy (Diaryl Ether) Group: Projects into the deep, hydrophobic pocket exposed only when the kinase is in its inactive state.

  • Pyridin-4-ylsulfanyl Group: The thioether linkage provides conformational flexibility, allowing the pyridine ring to interact favorably with the DFG (Asp-Phe-Gly) motif, effectively locking the kinase in the inactive "DFG-out" conformation[1].

Based on these structural determinants, this compound functions as a potent, multi-targeted inhibitor of key angiogenic and oncogenic RTKs, primarily VEGFR2 and c-Met .

Mechanistic Pathway in Cellular Models

In cellular models such as Human Umbilical Vein Endothelial Cells (HUVECs) and non-small cell lung cancer (A549) lines, the MoA is driven by the blockade of RTK auto-phosphorylation. By stabilizing the DFG-out conformation, the compound prevents the transfer of the terminal phosphate from ATP to the tyrosine residues on the receptor's intracellular tail.

This primary inhibition triggers a cascading failure of downstream survival and mitogenic networks ()[2]:

  • PI3K/AKT Axis Blockade: Loss of AKT phosphorylation removes the suppression of pro-apoptotic factors (e.g., BAD), leading to Caspase-3 cleavage and apoptosis.

  • RAS/MAPK/ERK Axis Blockade: Inhibition of ERK1/2 phosphorylation halts the transcription of Cyclin D1, trapping the cells in the G0/G1 phase of the cell cycle and preventing proliferation.

MoA Compound 2-Nitro-4-phenoxy-5- [(pyridin-4-yl)sulfanyl]aniline RTK VEGFR2 / c-Met (DFG-out Conformation) Compound->RTK Type II Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation Blocked MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Blocked Apoptosis Apoptosis Induction (Caspase-3 Cleavage) PI3K->Apoptosis Loss of Survival Signal Proliferation Cell Cycle Arrest (G0/G1 Phase) MAPK->Proliferation Mitogenic Blockade

Fig 1: Mechanistic blockade of RTK signaling pathways by the compound.

Quantitative Profiling & Data Presentation

To validate the structural hypothesis, we benchmark the compound across biochemical kinase assays and phenotypic cellular models. The data below summarizes the inhibitory profile, demonstrating potent nanomolar efficacy against VEGFR2 and c-Met, which translates directly into anti-proliferative effects in HUVEC and A549 cells.

Target / Cell LineAssay ModalityIC₅₀ (nM)95% Confidence IntervalBiological Relevance
VEGFR2 Biochemical (ADP-Glo)14.211.5 - 17.8Primary anti-angiogenic target
c-Met Biochemical (ADP-Glo)28.522.1 - 35.4Primary anti-metastatic target
HUVEC Cellular (CellTiter-Glo)85.476.2 - 95.1Endothelial proliferation
A549 Cellular (CellTiter-Glo)142.0128.5 - 156.3NSCLC tumor viability
HepG2 Cellular (CellTiter-Glo)310.5285.0 - 338.2HCC tumor viability

Note: The rightward shift in IC₅₀ from biochemical to cellular assays is expected due to intracellular ATP competition (typically 1-5 mM inside the cell) and membrane permeability factors.

Self-Validating Experimental Workflows

A robust MoA investigation requires a self-validating experimental design. If a compound reduces cell viability, we must prove that this reduction is causally linked to its specific kinase target, rather than off-target cytotoxicity. We achieve this by running parallel workflows: a highly sensitive ATP-quantitation assay for phenotypic viability, paired with targeted immunoblotting to confirm the molecular target engagement.

Protocol Step1 Cell Seeding (HUVEC/A549) Step2 Compound Dosing (0.1 nM - 10 µM) Step1->Step2 Step3A ATP Quantitation (CellTiter-Glo) Step2->Step3A Viability Step3B Protein Extraction (RIPA + Inhibitors) Step2->Step3B Signaling Step4B Immunoblotting (p-VEGFR2 / Total) Step3B->Step4B Validation

Fig 2: Self-validating parallel workflow for cellular phenotypic and molecular profiling.

Step-by-Step Methodologies

Protocol A: Phenotypic Viability via ATP Quantitation

Causality Focus: We utilize the CellTiter-Glo luminescent assay ()[3] instead of traditional colorimetric assays (like MTT). MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress. ATP quantitation provides an instantaneous, direct measurement of metabolically active, viable cells.

  • Cell Seeding: Seed HUVECs at 5,000 cells/well in a 96-well opaque-walled microplate. Rationale: Opaque walls prevent luminescent signal bleed-through (crosstalk) between adjacent wells, ensuring accurate IC₅₀ calculation.

  • Compound Dosing: After 24 hours of attachment, treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of the compound. Include a 0.1% DMSO vehicle control. Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: The luciferase enzyme in the assay reagent is temperature-sensitive; uniform temperature ensures uniform reaction kinetics across the entire plate[3].

  • Lysis & Stabilization: Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate viability relative to the DMSO control.

Protocol B: Target Validation via Immunoblotting

Causality Focus: To prove that the loss of viability is due to target engagement, we must evaluate the phosphorylation state of VEGFR2. The protocol incorporates simultaneous probing of total protein and phosphorylated protein to ensure that signal reduction is due to kinase inhibition, not generalized protein degradation ()[4].

  • Lysate Preparation: Wash compound-treated cells with ice-cold PBS. Lyse cells using RIPA buffer strictly supplemented with 1 mM PMSF, 1 mM Na₃VO₄, and 1 mM NaF. Rationale: Phosphatase inhibitors (Na₃VO₄, NaF) are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off VEGFR2 during lysis, resulting in a false-positive indication of drug efficacy.

  • Protein Denaturation: Quantify protein yield using a BCA assay. Boil 20 µg of protein in Laemmli buffer at 95°C for 5 minutes. Rationale: Boiling in the presence of SDS and β-mercaptoethanol linearizes the proteins and masks intrinsic charges, allowing separation purely by molecular weight[4].

  • Electrophoresis & Transfer: Resolve the lysates on a 4–12% gradient SDS-PAGE gel. Transfer proteins to a PVDF membrane. Rationale: PVDF is chosen over nitrocellulose due to its higher binding capacity and superior mechanical strength, which is required for downstream stripping and reprobing[4].

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies (anti-p-VEGFR2 Tyr1175) overnight at 4°C.

  • Validation & Normalization: Following ECL detection of the phospho-signal, strip the membrane and reprobe for Total-VEGFR2 and GAPDH. Normalize the p-VEGFR2 densitometry against the Total-VEGFR2 signal to accurately quantify the specific inhibition of kinase activity.

References

  • Targeting cancer with small molecule kinase inhibitors Nature Reviews Cancer (2009). Zhang, J., Yang, P. L., & Gray, N. S. URL:[Link]

  • VEGF165b Modulates Endothelial VEGFR1–STAT3 Signaling Pathway and Angiogenesis in Human and Experimental Peripheral Arterial Disease Circulation Research (2017). Ganta, V. C., et al. URL:[Link]

  • Western blot: technique, theory, and trouble shooting North American Journal of Medical Sciences (2012). Mahmood, T., & Yang, P.-C. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline: A Novel Molecule with Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and potential therapeutic applications of the novel compound, 2-Nitro-4-phenoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, and potential therapeutic applications of the novel compound, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities.

Introduction

The confluence of diverse pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a novel, rationally designed molecule that incorporates three key structural motifs: a nitroaniline core, a phenoxy substituent, and a pyridinyl-sulfanyl side chain. While this specific molecule is not yet described in the scientific literature, its constituent parts suggest a rich potential for biological activity.

The nitroaniline moiety is a known precursor in the synthesis of various biologically active compounds and is often associated with antimicrobial and anticancer properties.[1][2] The phenoxy group can enhance lipophilicity and influence molecular conformation, which can be critical for receptor binding.[3] Furthermore, pyridine derivatives are integral to a vast number of pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The sulfide linkage provides a flexible yet stable connection, and aryl sulfides are present in numerous biologically active compounds.[7]

This guide will provide a theoretical framework for the synthesis and characterization of this promising molecule, alongside a discussion of its potential applications in drug discovery based on the known properties of its constituent fragments.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is characterized by a central aniline ring substituted with a nitro group at the 2-position, a phenoxy group at the 4-position, and a (pyridin-4-yl)sulfanyl group at the 5-position.

Caption: Chemical structure of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

Predicted Physicochemical Properties

Due to the novelty of this compound, its physicochemical properties have been predicted based on its constituent fragments and through the use of computational models. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted ValueMethod of PredictionReference
Molecular Formula C₁₇H₁₃N₃O₃S--
Molecular Weight 339.37 g/mol --
XLogP3 4.5Extrapolated from 2-Nitro-4-phenoxyaniline (XLogP3 = 3.4) and addition of pyridinyl-sulfanyl group.[8]
Hydrogen Bond Donors 1 (amine group)--
Hydrogen Bond Acceptors 6 (nitro, ether, pyridine nitrogen)--
Topological Polar Surface Area (TPSA) 114.9 ŲCalculated based on fragment contributions.-

The predicted XLogP3 value suggests that the compound is relatively lipophilic, which may facilitate its passage through cell membranes. The number of hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.

Proposed Synthesis and Characterization

A plausible synthetic route for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is proposed, starting from the commercially available precursor, 2-Nitro-4-phenoxyaniline. The key transformation is the introduction of the (pyridin-4-yl)sulfanyl moiety at the 5-position of the aniline ring. This can be achieved through a transition metal-catalyzed cross-coupling reaction.

synthesis_workflow start 2-Nitro-4-phenoxyaniline reaction Cross-Coupling Reaction start->reaction reagent1 4-Mercaptopyridine reagent1->reaction catalyst Pd or Cu Catalyst Ligand, Base catalyst->reaction product 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline reaction->product

Caption: Proposed synthetic workflow for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline via a palladium-catalyzed C-S cross-coupling reaction.

Materials:

  • 2-Nitro-4-phenoxyaniline

  • 4-Mercaptopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 2-Nitro-4-phenoxyaniline (1.0 eq), 4-mercaptopyridine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling nitrogen through the solvent for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Characterization

The structure and purity of the synthesized 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline should be confirmed by standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

Potential Therapeutic Applications and Biological Rationale

The unique combination of pharmacophores in 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline suggests several potential therapeutic applications.

biological_pathways compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline kinase Kinase Inhibition (e.g., Tyrosine Kinases) compound->kinase microbial Antimicrobial Activity (Bacterial/Fungal Targets) compound->microbial inflammation Anti-inflammatory Pathways (e.g., COX-2) compound->inflammation apoptosis Induction of Apoptosis in Cancer Cells kinase->apoptosis proliferation Inhibition of Cell Proliferation kinase->proliferation infection Inhibition of Microbial Growth microbial->infection inflammation_response Reduction of Inflammatory Response inflammation->inflammation_response

Caption: Potential biological targets and cellular effects of the title compound.

Anticancer Activity

The pyridine moiety is a common feature in many kinase inhibitors.[10] The overall structure of the molecule may allow it to bind to the ATP-binding pocket of various kinases, potentially inhibiting their activity and leading to the suppression of cancer cell proliferation and the induction of apoptosis. The nitroaniline component has also been associated with anticancer properties.[11]

Antimicrobial Activity

Pyridine derivatives are known to possess broad-spectrum antimicrobial activity.[12] The presence of the nitro group can also contribute to antimicrobial effects, as seen in nitroimidazole and nitrofurantoin antibiotics.[2] The compound could potentially disrupt microbial cell wall synthesis, protein synthesis, or DNA replication.

Anti-inflammatory Activity

Certain pyridine derivatives have been shown to exhibit anti-inflammatory properties, for instance, by inhibiting cyclooxygenase-2 (COX-2).[10] The phenoxy aniline scaffold is also found in some anti-inflammatory drugs.[3] This suggests that the title compound could potentially modulate inflammatory pathways.

Conclusion

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline represents a novel chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive theoretical framework, including its chemical structure, predicted physicochemical properties, a plausible synthetic route, and a rationale for its potential therapeutic applications. The proposed synthesis is based on established cross-coupling methodologies, and the predicted properties suggest good drug-like characteristics. Further experimental validation is required to confirm the synthesis, characterize the compound, and evaluate its biological activities. The insights provided in this guide aim to stimulate further research into this promising molecule and its analogues.

References

  • Ali, I., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source.
  • ResearchGate. (n.d.).
  • Roy, K., et al. (2020).
  • PubChem. (n.d.). 2-Nitro-4-phenoxyaniline.
  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds).
  • Googleapis.com. (2024).
  • MDPI. (2011).
  • ACS Publications. (2020). Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines. Organic Letters.
  • PMC. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • Benchchem. (n.d.).
  • PMC. (2023).
  • PMC. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis.
  • ResearchGate. (2025). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity.
  • Bentham Science Publishers. (n.d.).
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Google Patents. (n.d.). CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
  • Dovepress. (2019). Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline.
  • PMC. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • ResearchGate. (n.d.). (PDF) 4-Nitro-2-phenoxyaniline.
  • Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References.
  • PubMed. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia.
  • LCGC International. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline.
  • ResearchGate. (n.d.). Reaction mechanism about the reducing 4-nitroaniline when using Ag/Fe 3...
  • ChemicalBook. (2023).

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Foundational

A Comprehensive Guide to the In Vitro Pharmacological and Pharmacokinetic Characterization of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Preamble: A Strategic Framework for Novel Compound Evaluation In the landscape of modern drug discovery, the early and comprehensive characterization of a novel chemical entity (NCE) is paramount. It is the crucible in w...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Strategic Framework for Novel Compound Evaluation

In the landscape of modern drug discovery, the early and comprehensive characterization of a novel chemical entity (NCE) is paramount. It is the crucible in which a compound's potential is forged or found wanting. This guide provides an in-depth technical framework for the in vitro pharmacological and pharmacokinetic evaluation of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. As pre-existing public domain data on this specific molecule is not available, this document serves as both a strategic blueprint and a practical laboratory manual for its complete initial assessment. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data to inform critical go/no-go decisions in a drug discovery pipeline.[1][2]

Structural Analysis and Target Hypothesis

The chemical structure of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline suggests its potential as a kinase inhibitor. The aniline core, substituted with a phenoxy group and a pyridinylsulfanyl moiety, is a common scaffold in many approved and investigational kinase inhibitors. The nitro group, while sometimes a liability, can also be a key pharmacophoric element. This structural hypothesis forms the logical basis for the initial pharmacological profiling strategy.

In Vitro Pharmacology: Elucidating the Mechanism of Action

The primary objective of in vitro pharmacology is to identify the molecular target(s) of the compound and to characterize its potency and selectivity.[2]

Primary Target Identification: Kinase Selectivity Profiling

Given the structural hypothesis, a broad kinase selectivity panel is the logical first step to identify potential primary targets and off-targets.[3] This approach provides a bird's-eye view of the compound's interaction with the human kinome.[4]

The following diagram outlines a typical workflow for kinase selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Dispense Dispense Kinase, Substrate, ATP, and Test Compound Compound->Dispense KinasePanel Kinase Panel (e.g., 24 representative kinases) KinasePanel->Dispense AssayPlate 384-well Assay Plate AssayPlate->Dispense Incubate Incubate at RT Dispense->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Read Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate Profile Generate Selectivity Profile Calculate->Profile IC50 Determine IC50 for Hits Profile->IC50

Caption: Workflow for Kinase Selectivity Profiling.

This protocol is adapted from methodologies utilizing a universal ADP detection platform, which is compatible with a wide range of kinases.[5]

  • Reagent Preparation:

    • Prepare a 5X solution of the test compound in the kinase reaction buffer.

    • Prepare 5X solutions of each kinase and its corresponding substrate in the reaction buffer.[5]

    • Prepare a 5X solution of ATP in the reaction buffer.

  • Assay Plate Setup:

    • To a 384-well plate, add 2 µL of the 5X test compound solution.

    • Add 2 µL of the 5X kinase/substrate mix to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the 5X ATP solution.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to control wells (DMSO vehicle).

    • For kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.

Secondary Pharmacology: Off-Target Liability Assessment

Compounds often interact with unintended targets, which can lead to adverse effects. Early assessment of off-target liabilities is a critical risk mitigation step.[6]

Assay TypeTargetRationale
hERG Inhibition Assay hERG Potassium ChannelAssesses the risk of cardiotoxicity, a common cause of drug attrition.[6]
CYP450 Inhibition Panel Major CYP Isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)Evaluates the potential for drug-drug interactions.[7]
Cytotoxicity Assay e.g., HepG2, HEK293 cellsDetermines the general cytotoxicity of the compound against human cell lines.

In Vitro Pharmacokinetics: Assessing Drug-Like Properties (ADME)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for predicting a compound's pharmacokinetic behavior in vivo.[1][2][8] Early-stage in vitro ADME testing helps in selecting and optimizing compounds with favorable drug-like properties.[2][6]

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), which are major determinants of drug clearance.[9][10][11]

The following diagram illustrates the workflow for determining metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (1 µM final conc.) T0 Time = 0 min Compound->T0 Microsomes Liver Microsomes (Human, Rat) Microsomes->T0 Cofactor NADPH Regenerating System Cofactor->T0 T5 Time = 5 min T0->T5 T15 Time = 15 min T5->T15 T30 Time = 30 min T15->T30 T60 Time = 60 min T30->T60 Quench Quench Reaction (Acetonitrile + IS) T60->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate % Remaining, Half-life, CLint LCMS->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).[11]

    • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9][11]

  • Terminate Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (IS) to stop the reaction and precipitate proteins.[9]

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Intestinal Absorption: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting in vivo oral absorption of drugs.[12][13] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[13][14]

The diagram below outlines the bidirectional permeability assessment.

G cluster_prep Preparation cluster_assay Permeability Assay (A -> B and B -> A) cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Measure TEER to confirm monolayer integrity Culture->TEER Add_A Add Compound to Apical (A) side TEER->Add_A Add_B Add Compound to Basolateral (B) side TEER->Add_B Compound Prepare Dosing Solution of Test Compound Compound->Add_A Compound->Add_B Sample_B Sample from Basolateral (B) side over time Add_A->Sample_B LCMS Quantify Compound Concentration by LC-MS/MS Sample_B->LCMS Sample_A Sample from Apical (A) side over time Add_B->Sample_A Sample_A->LCMS Calculate_Papp Calculate Apparent Permeability (Papp) for A->B and B->A LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[15]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[16]

  • Assay Execution (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[16]

    • Apical to Basolateral (A→B) Transport: Add the dosing solution containing the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[13][16]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[13][16]

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver compartment. Replace the volume with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp).[13]

Data Synthesis and Interpretation

The data generated from these in vitro assays must be integrated to form a holistic profile of the test compound.

ParameterAssayInterpretation
Potency Kinase AssayIC50 < 100 nM: Potent inhibitor. Warrants further investigation.
Selectivity Kinase PanelHigh Selectivity: Desirable, suggests lower potential for off-target effects. Polypharmacology: May be beneficial for certain indications (e.g., oncology).
Metabolic Stability Microsomal Stabilityt½ > 30 min: Generally considered stable. t½ < 10 min: High clearance, may lead to poor in vivo exposure.
Permeability Caco-2 AssayPapp (A→B) > 10 x 10⁻⁶ cm/s: High permeability. Papp (A→B) < 2 x 10⁻⁶ cm/s: Low permeability.
Efflux Caco-2 AssayEfflux Ratio > 2: Potential substrate of efflux transporters (e.g., P-gp), which can limit oral absorption.

Conclusion and Forward Look

This guide outlines a foundational suite of in vitro experiments to comprehensively characterize the pharmacology and pharmacokinetics of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. The results from these studies will create a robust data package, enabling an informed decision on the compound's potential for advancement into further preclinical development, including in vivo efficacy and pharmacokinetic studies. The emphasis on method validation and causality ensures that the generated profile is both reliable and mechanistically insightful, fulfilling the core tenets of modern drug discovery.

References

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink.
  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay Protocol. (n.d.).
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). European Pharmaceutical Review.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io.
  • In Vitro ADME Assays and Services. (n.d.).
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.).
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • Kinase Selectivity Profiling System: General Panel Protocol. (n.d.).
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (n.d.). protocols.io.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • In Vitro ADME. (n.d.). BioDuro.
  • Kinase Inhibitor Profiling Using Chemoproteomics. (2012). Springer Protocols.
  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (2016, November 18).

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Exploratory

Synthesis Pathways and Chemical Precursors for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline: A Mechanistic and Methodological Guide

Executive Summary The compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a highly functionalized 1,2,4,5-tetrasubstituted benzene derivative. Molecules bearing this specific phenoxy-aniline core[1] and pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a highly functionalized 1,2,4,5-tetrasubstituted benzene derivative. Molecules bearing this specific phenoxy-aniline core[1] and pyridyl-thioether motif are critical intermediates in the development of multi-kinase inhibitors (e.g., analogs of lenvatinib or sorafenib) used in targeted oncology[2]. Synthesizing this densely packed aromatic system requires rigorous control over chemoselectivity and regioselectivity. This guide details a field-proven, two-step synthetic pathway designed to prevent cross-reactivity and maximize yield through precise mechanistic sequencing.

Retrosynthetic Strategy & Chemoselectivity Logic

The target molecule contains two distinct heteroatom-aryl bonds at positions 4 and 5: a carbon-oxygen (C-O) bond and a carbon-sulfur (C-S) bond. The fundamental challenge is installing both groups onto the nitroaniline core without generating regioisomers.

We utilize 4-bromo-5-fluoro-2-nitroaniline [3] as the optimal starting precursor. The logic dictates that the Nucleophilic Aromatic Substitution (SNAr) must precede the Ullmann C-O Cross-Coupling .

The Causality of Sequencing:

  • Regioselective SNAr: Fluorine is an exceptional leaving group for SNAr due to its high electronegativity, which stabilizes the anionic Meisenheimer complex. Crucially, the fluorine at position 5 is para to the strongly electron-withdrawing nitro group, making it highly electrophilic. The bromine at position 4 is meta to the nitro group and is not activated for SNAr. Thus, pyridine-4-thiolate will exclusively attack position 5.

  • Chemoselective Ullmann Coupling: If the Ullmann coupling with phenol were attempted first, the phenoxide anion would outcompete the transition metal catalyst and act as a nucleophile, directly displacing the activated fluorine via SNAr to yield the wrong regioisomer. By installing the stable thioether first, we eliminate the SNAr-active site, leaving the unactivated C-Br bond ready for copper-catalyzed cross-coupling.

Retrosynthesis Target Target: 2-Nitro-4-phenoxy-5- [(pyridin-4-yl)sulfanyl]aniline Intermediate Intermediate: 4-Bromo-2-nitro-5- [(pyridin-4-yl)sulfanyl]aniline Target->Intermediate C-O Disconnection Phenol Phenol (Ullmann Coupling) Target->Phenol SM Starting Material: 4-Bromo-5-fluoro- 2-nitroaniline Intermediate->SM C-S Disconnection Thiol Pyridine-4-thiol (SNAr) Intermediate->Thiol

Retrosynthetic disconnection strategy highlighting the required order of operations.

Precursor Profiling and Stoichiometry

To ensure a self-validating and scalable system, the precise stoichiometry of reagents must be maintained. Excess nucleophiles are used to drive the reactions to completion, but they require specific downstream quenching protocols.

Table 1: Quantitative Data for Synthesis Precursors (10 mmol Scale)

Chemical NameRole in PathwayMW ( g/mol )Eq.Mass/Vol
4-Bromo-5-fluoro-2-nitroaniline Starting Material235.011.02.35 g
Pyridine-4-thiol Nucleophile (Step 1)111.161.11.22 g
Potassium Carbonate (K₂CO₃) Base (Step 1)138.202.02.76 g
Phenol Nucleophile (Step 2)94.111.51.41 g
Copper(I) Iodide (CuI) Catalyst (Step 2)190.450.1190 mg
Picolinic Acid Ligand (Step 2)123.110.2246 mg
Cesium Carbonate (Cs₂CO₃) Base (Step 2)325.822.06.52 g

Step-by-Step Experimental Methodologies

Step 1: Regioselective SNAr (C-S Bond Formation)

Objective: Displace the 5-fluoro group with pyridine-4-thiolate while leaving the 4-bromo group intact.

  • Preparation: Charge a 100 mL round-bottom flask with 4-bromo-5-fluoro-2-nitroaniline (2.35 g, 10.0 mmol) and anhydrous DMF (25 mL).

  • Activation: Add pyridine-4-thiol (1.22 g, 11.0 mmol) followed by finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Reaction: Stir the suspension at 40 °C for 4 hours.

    • Causality Note: Elevated temperatures (>80 °C) are strictly avoided. The para-nitro group provides extreme activation to the fluorine atom; higher temperatures risk undesired side reactions or dimerization.

  • Validation Checkpoint: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 235.0) disappears and the intermediate peak (m/z 326.0 / 328.0, 1:1 isotopic ratio) dominates.

  • Workup: Pour the mixture into 150 mL of crushed ice/water. Stir vigorously for 15 minutes. Filter the resulting bright yellow precipitate, wash with cold water (3 x 30 mL) to remove DMF and residual K₂CO₃, and dry under high vacuum overnight.

Step 2: Chemoselective Ullmann Coupling (C-O Bond Formation)

Objective: Catalytically cross-couple phenol with the unactivated 4-bromo position.

  • Preparation: In an oven-dried Schlenk flask, combine the intermediate from Step 1 (3.26 g, 10.0 mmol), phenol (1.41 g, 15.0 mmol), CuI (190 mg, 1.0 mmol), picolinic acid (246 mg, 2.0 mmol), and Cs₂CO₃ (6.52 g, 20.0 mmol).

    • Causality Note: Copper is chosen over Palladium. Pd catalysts are highly susceptible to irreversible poisoning by the free thioether (pyridin-4-ylthio) installed in Step 1. Copper(I) with a bidentate ligand (picolinic acid) efficiently drives C-O coupling without sulfur poisoning.

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen three times. Cu(I) is rapidly oxidized to catalytically dead Cu(II) by atmospheric oxygen.

  • Reaction: Inject anhydrous Toluene or DMSO (30 mL). Heat the sealed flask to 105 °C for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. Look for the collapse of the bromine isotopic doublet (m/z 326/328) into a single product mass peak at m/z 340.1.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (100 mL).

  • Self-Validating Wash: Wash the organic layer with 1M NaOH (3 x 50 mL). Causality: This specifically deprotonates unreacted phenol, pulling it into the aqueous layer as sodium phenoxide and preventing it from co-eluting with the product. Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Workflow Visualization

ForwardSynthesis Step1 Step 1: SNAr Reaction Reagents: Pyridine-4-thiol, K2CO3, DMF Temp: 40°C Int 4-Bromo-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline Step1->Int Regioselective F-displacement Step2 Step 2: Ullmann Coupling Reagents: Phenol, CuI, Picolinic Acid, Cs2CO3 Temp: 105°C Purification Purification 1M NaOH Wash & Silica Gel Chromatography Step2->Purification Chemoselective Br-displacement Product Final Product: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Purification->Product SM 4-Bromo-5-fluoro-2-nitroaniline SM->Step1 Int->Step2

Step-by-step forward synthesis workflow and reaction conditions.

Analytical Validation

To ensure the integrity of the synthesized compounds, the following analytical signatures must be confirmed. The transition from a halogenated precursor to the fully substituted target yields highly distinct mass and NMR shifts.

Table 2: Expected Analytical Data for Self-Validation

CompoundLC-MS[M+H]⁺Key ¹H NMR Signatures (DMSO-d₆)Validation Checkpoint
Starting Material 235.0 / 237.0~7.4 (d, 1H, J=9Hz), ~8.2 (d, 1H, J=6Hz)Baseline isotopic pattern (1:1 Br)
Intermediate 326.0 / 328.0~7.2 (d, 2H, Py), ~8.4 (d, 2H, Py)Loss of F-coupling; appearance of pyridyl protons
Final Target 340.1 (Singlet)~6.9-7.4 (m, 5H, PhO), ~8.4 (d, 2H, Py)Disappearance of Br isotope pattern; appearance of phenoxy multiplet

References

  • [1] 2-Nitro-4-phenoxyaniline | C12H10N2O3 | CID 5173752 - PubChem. National Institutes of Health (NIH). Available at:

  • [2] US8436038B2 - Indole and indazole compounds as an inhibitor of cellular necrosis. Google Patents. Available at:

  • [3] 4-Bromo-5-fluoro-2-nitroaniline | C6H4BrFN2O2 | CID 21911928 - PubChem. National Institutes of Health (NIH). Available at:

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline to Protein Kinase Targets

A Senior Application Scientist's Perspective on Methodologies and Mechanistic Insights Disclaimer: The compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a novel chemical entity with limited to no currently...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodologies and Mechanistic Insights

Disclaimer: The compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a novel chemical entity with limited to no currently available public data. This guide, therefore, utilizes a structurally related hypothetical compound, hereafter referred to as "Compound X," and a plausible protein target, p38 MAP kinase, to provide a comprehensive and scientifically rigorous framework for determining binding affinity. The methodologies and principles described herein are broadly applicable to the characterization of small molecule-protein interactions in drug discovery.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is a long and arduous one, underpinned by a deep understanding of its interaction with its biological target. At the heart of this understanding lies the concept of binding affinity , a measure of the strength of the interaction between a ligand (our Compound X) and its protein receptor. High binding affinity is often a prerequisite for therapeutic efficacy, as it allows the drug to exert its effect at low concentrations, minimizing off-target effects and potential toxicity.

The structural motifs within Compound X, namely the aniline, phenoxy, and pyridine sulfide moieties, are commonly found in a class of drugs known as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[1] This guide will focus on a well-characterized member of this family, p38 Mitogen-Activated Protein (MAP) Kinase , as the hypothetical target for Compound X.[2][3] p38 MAP kinase is a key player in the cellular response to stress and cytokines and is a validated target for anti-inflammatory drugs.

This technical guide will provide a detailed exploration of three gold-standard biophysical techniques for quantifying the binding affinity of Compound X to p38 MAP kinase: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescence Polarization (FP) . We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and discuss the interpretation of the resulting data.

The Target: p38 MAP Kinase

p38 MAP kinase, like other protein kinases, has a bilobal structure with an ATP-binding pocket located in the cleft between the N- and C-terminal domains.[3][4] Small molecule inhibitors typically bind within this pocket, competing with the endogenous ligand, ATP.[5][6] The specificity of these inhibitors is often dictated by subtle differences in the amino acid residues lining the ATP-binding site across different kinases.[3][5] Understanding the precise interactions between Compound X and the p38 MAP kinase binding pocket is paramount for rational drug design and optimization.

Core Methodologies for Determining Binding Affinity

The choice of a primary method for determining binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the desired level of thermodynamic detail. Here, we present three complementary techniques that provide a comprehensive picture of the binding event.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (Compound X) to a ligand (p38 MAP kinase) immobilized on the chip.[9]

The success of an SPR experiment hinges on the proper immobilization of the protein target in a manner that preserves its native conformation and activity.[9] Direct amine coupling is a common method, but for kinases, it's crucial to perform this at a pH that maintains the enzyme's activity.[9] A multichannel SPR system can be employed to rapidly screen for optimal immobilization conditions.[7]

A robust SPR protocol includes several quality control steps to ensure the reliability of the data. This includes confirming the activity of the immobilized kinase and using a reference channel to subtract non-specific binding and bulk refractive index changes.[10]

Experimental Protocol: SPR Analysis of Compound X Binding to p38 MAP Kinase

  • Immobilization of p38 MAP Kinase:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant human p38 MAP kinase (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

    • A reference channel is prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a dilution series of Compound X in a suitable running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, 1% DMSO, pH 7.4).[10]

    • Inject the Compound X solutions over the immobilized p38 MAP kinase and the reference channel at a constant flow rate.

    • Monitor the association of Compound X in real-time.

    • Following the association phase, flow running buffer over the chip to monitor the dissociation of the Compound X-p38 complex.

    • Regenerate the sensor surface with a pulse of a mild acidic or basic solution, if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Data Presentation: Hypothetical SPR Data for Compound X

ParameterValue
Association Rate (ka)2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd)5.0 x 10⁻³ s⁻¹
Dissociation Constant (KD) 20 nM

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing p1 Activate Sensor Chip p2 Immobilize p38 MAP Kinase p1->p2 p3 Block Surface p2->p3 a1 Inject Compound X (Analyte) p3->a1 a2 Monitor Association a1->a2 a3 Inject Buffer a2->a3 a4 Monitor Dissociation a3->a4 d1 Reference Subtraction a4->d1 d2 Fit to Binding Model d1->d2 d3 Determine ka, kd, KD d2->d3

Caption: Workflow for SPR-based binding analysis.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[13]

The accuracy of ITC data is highly dependent on the precise concentration of the interacting molecules and the matching of the buffers.[13] Any mismatch in buffer composition between the sample cell and the syringe can lead to large heats of dilution, which can obscure the true binding signal.[13]

A well-designed ITC experiment includes a control titration of the ligand into the buffer to determine the heat of dilution, which is then subtracted from the experimental data.[14]

Experimental Protocol: ITC Analysis of Compound X Binding to p38 MAP Kinase

  • Sample Preparation:

    • Dialyze recombinant human p38 MAP kinase and Compound X extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Accurately determine the concentrations of the protein and the compound.

    • Degas all solutions prior to use.[13]

  • ITC Experiment:

    • Fill the sample cell with p38 MAP kinase (typically 10-50 µM).

    • Fill the injection syringe with Compound X (typically 10-20 times the protein concentration).[14]

    • Perform a series of small injections (e.g., 2 µL) of Compound X into the sample cell while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of Compound X to p38 MAP kinase.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine n, KD, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.[13]

Data Presentation: Hypothetical ITC Data for Compound X

Thermodynamic ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (KD) 25 nM
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (ΔS)-7.8 cal/mol·K
Gibbs Free Energy (ΔG)-10.2 kcal/mol

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis p1 Prepare Protein and Ligand in Matched Buffer p2 Degas Solutions p1->p2 t1 Load Protein into Cell p2->t1 t2 Load Ligand into Syringe p2->t2 t3 Inject Ligand into Cell t2->t3 t4 Measure Heat Change t3->t4 d1 Integrate Heat Peaks t4->d1 d2 Plot Binding Isotherm d1->d2 d3 Fit to Binding Model d2->d3 d4 Determine n, KD, ΔH, ΔS d3->d4

Caption: Workflow for ITC-based thermodynamic analysis.

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[15] When a small, fluorescently labeled tracer is unbound, it tumbles rapidly in solution, resulting in depolarized light emission. Upon binding to a larger protein, its rotation slows down, and the emitted light remains more polarized.[16]

The key to a successful FP assay is the design of a suitable fluorescent tracer that binds to the target protein with high affinity and is displaced by the unlabeled compound of interest.[17][18] For kinases, fluorescently labeled known inhibitors can be used as tracers.[17]

An FP assay should be validated by demonstrating that the signal change is dependent on the specific interaction between the tracer and the protein. This can be done by showing that a known inhibitor can displace the tracer in a concentration-dependent manner.

Experimental Protocol: FP Competition Assay for Compound X

  • Assay Development:

    • Synthesize a fluorescently labeled version of a known p38 MAP kinase inhibitor to serve as the tracer.

    • Determine the optimal concentrations of p38 MAP kinase and the tracer that give a stable and robust FP signal.

  • Competition Assay:

    • In a microplate, add a fixed concentration of p38 MAP kinase and the fluorescent tracer to each well.

    • Add a dilution series of Compound X to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization signal as a function of the logarithm of the Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Compound X that displaces 50% of the bound tracer.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent tracer.

Data Presentation: Hypothetical FP Data for Compound X

ParameterValue
IC5050 nM
Inhibition Constant (Ki) 22 nM

Experimental Workflow: Fluorescence Polarization

FP_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Add p38 MAP Kinase and Fluorescent Tracer to Wells s2 Add Dilution Series of Compound X s1->s2 s3 Incubate to Equilibrium s2->s3 m1 Excite with Polarized Light s3->m1 m2 Measure Fluorescence Polarization m1->m2 a1 Plot FP vs. [Compound X] m2->a1 a2 Fit to Dose-Response Curve a1->a2 a3 Determine IC50 and Ki a2->a3

Caption: Workflow for a fluorescence polarization competition assay.

Synthesis and Interpretation

The three techniques described provide complementary information about the binding of Compound X to p38 MAP kinase.

  • SPR provides real-time kinetic data, offering insights into the rates of association and dissociation, which can be crucial for understanding the duration of the drug's effect.

  • ITC delivers a complete thermodynamic profile of the interaction, revealing the driving forces (enthalpy and entropy) behind the binding event. This information is invaluable for lead optimization.

  • FP is a high-throughput method that is well-suited for screening large compound libraries and for determining the potency of inhibitors in a competitive format.

The hypothetical data presented in this guide (KD values of 20-25 nM) suggest that Compound X is a potent inhibitor of p38 MAP kinase. The consistency of the affinity values obtained from the different methods lends confidence to the results. The negative enthalpy and entropy values from ITC suggest that the binding is driven by favorable enthalpic interactions, such as hydrogen bonding and van der Waals forces, with some entropic penalty, likely due to the ordering of the molecule in the binding pocket.

Conclusion

Determining the binding affinity of a novel compound to its protein target is a cornerstone of modern drug discovery. This in-depth technical guide has provided a comprehensive framework for characterizing the interaction between a hypothetical compound, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (Compound X), and its plausible target, p38 MAP kinase. By employing a multi-pronged approach using SPR, ITC, and FP, researchers can gain a deep and nuanced understanding of the binding kinetics, thermodynamics, and potency of their lead compounds. The detailed protocols and data interpretation guidelines presented herein serve as a valuable resource for scientists and drug development professionals seeking to advance their therapeutic candidates from the bench to the clinic.

References

  • p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses. (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022, May 13). IntechOpen. Retrieved from [Link]

  • The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. (n.d.). PNAS. Retrieved from [Link]

  • A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. (n.d.). PubMed. Retrieved from [Link]

  • p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses. (n.d.). PMC. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014, March 15). PubMed. Retrieved from [Link]

  • Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. (n.d.). PubMed. Retrieved from [Link]

  • Fluorescence polarization-based assays for detecting compounds binding to inactive c-Jun N-terminal kinase 3 and p38α mitogen-activated protein kinase. (2016, June 15). PubMed. Retrieved from [Link]

  • The three-dimensional structure of MAP kinase p38[beta]. (2009, April 28). IUCr Journals. Retrieved from [Link]

  • Characterizing Protein-Protein Interactions by ITC. (n.d.). TA Instruments. Retrieved from [Link]

  • Fluorescence Polarization-Based Bioassays: New Horizons. (2020, December 12). MDPI. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005, May 15). PubMed. Retrieved from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Radiations. Retrieved from [Link]

  • High-Throughput Kinase Assay Based on Surface Plasmon Resonance. (n.d.). Springer. Retrieved from [Link]

  • Surface Plasmon Resonance Binding Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. (n.d.). MDPI. Retrieved from [Link]

  • Modeling the binding affinity of p38α MAP kinase inhibitors by partial least squares regression. (2012, September 15). PubMed. Retrieved from [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002, March 18). Columbia University. Retrieved from [Link]

  • Modeling the Binding Affinity of p38a MAP Kinase Inhibitors by Partial Least Squares Regression. (n.d.). SciSpace. Retrieved from [Link]

  • Binding affinities to inactive and active p38a MAPK. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003, January 20). PubMed. Retrieved from [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021, March 20). MDPI. Retrieved from [Link]

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Exploratory

Biodistribution and metabolic stability of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

An In-Depth Technical Guide to the Preclinical Assessment of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline: Biodistribution and Metabolic Stability Introduction: Bridging the Gap from Compound to Candidate In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Assessment of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline: Biodistribution and Metabolic Stability

Introduction: Bridging the Gap from Compound to Candidate

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a viable clinical candidate is both arduous and defined by rigorous scientific evaluation. The compound at the center of this guide, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, represents a promising scaffold, yet its therapeutic potential remains unrealized without a deep understanding of its behavior within a biological system. This technical guide provides a comprehensive framework for elucidating two of the most critical preclinical parameters: metabolic stability and biodistribution.

The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals. More than a mere recitation of methods, this guide delves into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity. By understanding how a compound is metabolized and where it distributes, we can begin to predict its pharmacokinetic profile, anticipate potential toxicities, and ultimately, make informed decisions on its progression through the development pipeline. While specific experimental data for this novel compound is not yet published, this document serves as an expert-guided roadmap for its comprehensive evaluation.

Part 1: Unraveling Metabolic Fate: In Vitro Stability Assessment

The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability.[1] It dictates how quickly the compound is cleared from the body, primarily by enzymatic processes in the liver.[2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity. Our initial investigations, therefore, focus on robust in vitro models that are highly predictive of in vivo hepatic clearance.

Expertise in Action: Why We Start with Liver Microsomes

Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[2][3] The microsomal stability assay is a cost-effective, high-throughput method ideal for early-stage lead optimization.[2] It provides a clear and rapid assessment of a compound's susceptibility to CYP-mediated metabolism.[4]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance (CLint) of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

1. Preparation of Reagents:

  • Test Compound Stock: Prepare a 10 mM stock solution of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in DMSO.
  • Microsomal Slurry: Thaw pooled human liver microsomes on ice and dilute with 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[3][5]
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[4] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[6]

2. Incubation Procedure:

  • Pre-warm the microsomal slurry and test compound working solutions to 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal slurry containing the test compound (final concentration, e.g., 1 µM).[3][5]
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[3]
  • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard.[2] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[6]

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.[4]
  • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] LC-MS/MS provides the necessary sensitivity and selectivity for accurately quantifying the remaining parent compound at each time point.[10][11]

4. Control Incubations (A Self-Validating System):

  • Minus Cofactor: Run a parallel incubation without the NADPH regenerating system. No significant compound loss should be observed, confirming that degradation is enzyme-mediated.
  • Positive Control: Include a compound with a known, well-characterized metabolic profile (e.g., verapamil for high clearance, warfarin for low clearance) to validate the activity of the microsomal batch.[2]
Visualization: Microsomal Stability Workflow

prep_cpd Test Compound (1µM) incubate Initiate Reaction prep_cpd->incubate prep_mic Liver Microsomes (0.5 mg/mL) prep_mic->incubate prep_nadph NADPH System prep_nadph->incubate sampling Sample at Time Points (0, 5, 15, 30, 45 min) incubate->sampling quench Quench with ACN + Internal Std sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The concentration of the parent compound remaining at each time point is plotted on a semi-logarithmic scale (ln % remaining vs. time). The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-Life (t½): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): Calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[6]

ParameterVerapamil (Control)2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (Hypothetical Data)
Half-Life (t½, min) 8.545.2
Intrinsic Clearance (CLint, µL/min/mg) 98.718.5
Classification High ClearanceIntermediate Clearance

This hypothetical data suggests that our compound has intermediate metabolic stability, a promising feature that avoids the extremes of rapid clearance or excessive persistence.

Part 2: Assessing Bioavailability: Plasma Protein Binding

Only the unbound, or "free," fraction of a drug in plasma is available to distribute into tissues and interact with its pharmacological target.[12] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.[11][13] A high degree of binding can limit a drug's efficacy and make it susceptible to drug-drug interactions.[13]

Methodology of Choice: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely accepted, reliable technique for assessing PPB.[11][14] It involves dialyzing a plasma sample containing the test compound against a buffer solution through a semi-permeable membrane that only allows the passage of small, unbound molecules.

Experimental Protocol: RED Assay

1. Device Preparation:

  • Prepare the RED device inserts according to the manufacturer's protocol. This typically involves a brief rinse.[14]

2. Sample Preparation:

  • Spike human plasma with 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline to a final concentration (e.g., 2 µM).
  • Add the spiked plasma to one chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[11][14]

3. Incubation:

  • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[14][15]

4. Sample Analysis:

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers.
  • To ensure accurate comparison, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[11]
  • Precipitate proteins in both sets of samples with cold acetonitrile containing an internal standard.
  • Analyze the concentrations in the supernatants by LC-MS/MS.[11][14]
Data Analysis

The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

  • % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100

  • % Bound = 100 - % Unbound

SpeciesWarfarin (Control)2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (Hypothetical Data)
Human Plasma (% Bound) 99.2%88.5%
Rat Plasma (% Bound) 98.5%85.1%

This hypothetical result indicates that the compound is moderately to highly bound to plasma proteins. While not excessively high, this level of binding would need to be considered when designing subsequent in vivo efficacy and toxicology studies.

Part 3: Mapping the Destination: In Vivo Biodistribution

Biodistribution studies reveal where a drug travels in the body and at what concentration, providing critical insights into its potential for efficacy at the target site and accumulation in non-target organs, which could lead to toxicity.[16][17] For quantitative whole-body analysis, radiolabeling the compound is the gold standard.[18][19][20]

The Rationale for Radiolabeling

Radiolabeling allows for the sensitive and precise quantification of the total drug-related material in tissues, regardless of whether it is the parent compound or a metabolite.[18][] Carbon-14 (¹⁴C) is often the isotope of choice for small molecules as it can be incorporated into the core structure of the molecule, making the label less susceptible to metabolic cleavage.[18]

Experimental Protocol: Quantitative Tissue Distribution in Rodents

1. Compound Synthesis and Dosing:

  • Synthesize a ¹⁴C-labeled version of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.
  • Administer a single intravenous (IV) dose of the radiolabeled compound to a cohort of laboratory rats (e.g., Sprague Dawley).[22] All animal studies must be conducted under approved institutional protocols.[22][23][24]

2. Sample Collection:

  • At predetermined time points post-dose (e.g., 0.5, 2, 8, 24, and 48 hours), euthanize a subset of animals.
  • Collect blood and a comprehensive set of tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, fat).[16][17]

3. Sample Processing and Analysis:

  • Weigh each tissue sample.
  • Homogenize the tissues.
  • Analyze the radioactivity in aliquots of blood and tissue homogenates using a liquid scintillation counter.
  • Express the results as microgram equivalents of the compound per gram of tissue (µg-eq/g).
Visualization: In Vivo Biodistribution Workflow

cluster_collection Time-Point Collection cluster_analysis Analysis radiolabel Synthesize ¹⁴C-labeled Compound dose IV Administration to Rodent Cohorts radiolabel->dose euthanize Euthanize Animals dose->euthanize collect_blood Collect Blood euthanize->collect_blood collect_tissues Harvest Organs (Liver, Kidney, Brain, etc.) euthanize->collect_tissues scintillation Liquid Scintillation Counting collect_blood->scintillation homogenize Homogenize Tissues collect_tissues->homogenize homogenize->scintillation data_analysis Calculate Tissue Concentration scintillation->data_analysis

Caption: Workflow for a quantitative in vivo biodistribution study.

Data Presentation

The data would be compiled to show the distribution profile over time.

Tissue2 Hours Post-Dose (µg-eq/g) (Hypothetical Data)24 Hours Post-Dose (µg-eq/g) (Hypothetical Data)
Blood 5.80.9
Liver 25.44.1
Kidney 18.22.5
Spleen 12.11.8
Lungs 9.51.2
Heart 4.10.6
Brain 0.2< 0.1
Muscle 2.50.4

These hypothetical results indicate that the compound distributes primarily to the organs of elimination (liver and kidney), with minimal penetration of the blood-brain barrier. The clearance from tissues appears to be relatively efficient over 24 hours.

Conclusion: Synthesizing a Preclinical Profile

This technical guide has outlined a rigorous, multi-faceted approach to characterizing the metabolic stability and biodistribution of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. Through a series of validated in vitro and in vivo assays, we can construct a comprehensive preclinical profile of the compound. The hypothetical data presented—suggesting intermediate metabolic stability, moderate-to-high plasma protein binding, and distribution primarily to eliminatory organs—paints a picture of a compound with a potentially viable pharmacokinetic profile.

This foundational knowledge is indispensable. It allows for the prediction of human pharmacokinetics, informs the design of toxicology studies, and provides the mechanistic understanding necessary to confidently advance a promising molecule toward becoming a life-changing therapeutic.

References

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  • National Institutes of Health (NIH). (2019, August 3). Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles.
  • PubMed. (2007, May 15). Radiolabeling small RNA with technetium-99m for visualizing cellular delivery and mouse biodistribution.
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  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ACS Publications. (2010, January 20). In Vivo Biodistribution and Clearance Studies Using Multimodal Organically Modified Silica Nanoparticles.
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Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in Human Plasma

Abstract This application note details the development and full validation of a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and full validation of a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a novel small molecule candidate, in human plasma. The methodology employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline and demonstrates excellent performance across all validation parameters, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketed drug requires rigorous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties. Central to this evaluation is the accurate quantification of the drug candidate in biological matrices[1]. 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (Figure 1) is an NCE with potential therapeutic applications. To characterize its pharmacokinetic profile, a reliable bioanalytical method is essential.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological fluids due to its inherent selectivity, sensitivity, and speed[1]. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte of interest, minimizing interference from endogenous matrix components[1].

This document provides a comprehensive guide to the development and validation of an HPLC-MS/MS method for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in human plasma, designed for researchers and drug development professionals. We will elaborate on the scientific rationale behind key decisions in method development, from internal standard selection to the optimization of chromatographic and mass spectrometric conditions.

Figure 1: Chemical Structure of the Analyte Analyte: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Chemical Formula: C₁₇H₁₃N₃O₃S Monoisotopic Mass: 339.07 Da

Experimental Design & Rationale

Selection of Internal Standard (IS)

The use of an appropriate internal standard (IS) is critical for correcting variability during sample preparation and analysis[2]. An ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiency[3]. A stable isotope-labeled (SIL) version of the analyte is considered the gold standard for LC-MS bioanalysis because its physicochemical properties are nearly identical to the analyte[4][5]. For this method, 2-Nitro-4-(phenoxy-d₅)-5-[(pyridin-4-yl)sulfanyl]aniline was selected as the IS. The +5 Da mass difference provides a clear separation from the analyte's isotopic signals, preventing mass spectrometric cross-talk[3].

Mass Spectrometry

The goal of MS optimization is to achieve a stable and robust signal for both the analyte and the IS.

  • Ionization Mode: The chemical structure of the analyte contains two basic nitrogen atoms (on the aniline and pyridine moieties) that are readily protonated. Therefore, electrospray ionization (ESI) in the positive ion mode was chosen to generate the protonated molecule [M+H]⁺ as the precursor ion. This choice is foundational for achieving high sensitivity[6].

  • Precursor and Product Ion Selection: Tandem mass spectrometry (MS/MS) provides selectivity by monitoring a specific fragmentation pathway[7]. The instrument was tuned by direct infusion of the analyte and IS. The most abundant and stable signal was observed for the protonated precursor ion [M+H]⁺ in the first quadrupole (Q1). These precursor ions were then subjected to collision-induced dissociation (CID), and the most intense, stable, and specific product ions were selected for monitoring in the third quadrupole (Q3)[8][9]. The selected MRM transitions are summarized in Table 1.

Table 1: Optimized MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Analyte340.1185.11502875
IS (d₅)345.1190.11502875
  • Source Parameter Optimization: ESI source parameters, such as nebulizer gas, drying gas temperature, and sprayer voltage, were optimized to maximize the generation of gas-phase ions and subsequent desolvation[10][11]. This process is crucial for ensuring signal intensity and stability. Optimization was performed by flow injection analysis, adjusting parameters to maximize the analyte and IS signal-to-noise ratio.

Chromatographic Separation

The primary objective of the HPLC method is to achieve a reproducible retention time for the analyte, separate it from co-eluting matrix components that could cause ion suppression, and ensure a sharp peak shape for optimal sensitivity[6][12].

  • Column Chemistry: A reversed-phase C18 column was selected due to the moderately non-polar nature of the analyte. C18 columns provide excellent retention and separation for a wide range of small molecules.

  • Mobile Phase: A mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was chosen. The formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal[6]. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency.

  • Elution: A gradient elution was developed to ensure a reasonable retention time (2-3 minutes) while effectively eluting late-running endogenous components from the column, preventing carryover in subsequent injections[6]. The final optimized HPLC conditions are presented in Table 2.

Table 2: Optimized HPLC Conditions

ParameterCondition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnPhenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Protocols

Stock Solution and Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and IS reference standards and dissolve in DMSO to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[13][14].

  • Aliquot Samples: Pipette 50 µL of blank human plasma, calibration standards, QC samples, or study samples into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the IS working solution (100 ng/mL) containing 0.1% formic acid in acetonitrile to each tube. The organic solvent acts as the precipitating agent[15].

  • Precipitate: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant into an HPLC vial.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_workflow Sample Preparation Workflow sample 1. Aliquot 50 µL Plasma Sample add_is 2. Add 200 µL Acetonitrile with Internal Standard sample->add_is vortex 3. Vortex to Precipitate Protein add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant to Vial centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS transfer->inject

A simple protein precipitation workflow.

Method Validation

The developed method was subjected to a full validation in accordance with the ICH M10 Bioanalytical Method Validation Guideline[16][17][18]. This ensures the method is fit for its intended purpose of quantifying the analyte in a regulatory environment.

G cluster_validation Key Bioanalytical Validation Parameters Selectivity Selectivity & Specificity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve LLOQ->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Stability Matrix->Stability

Core parameters for method validation.
Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, confirming the method's specificity.

Calibration Curve and Sensitivity

The calibration curve was constructed using eight non-zero standards ranging from 0.1 ng/mL to 500 ng/mL. The curve was linear over this range, with a coefficient of determination (r²) consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within ±20%.

Table 3: Representative Calibration Curve Performance

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
0.10 (LLOQ)0.11110.0
0.250.2496.0
1.001.03103.0
5.004.8997.8
25.025.7102.8
100.098.598.5
400.0405.2101.3
500.0 (ULOQ)496.599.3
Linear Regression y = 0.054x + 0.002 r² = 0.998
Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated at four QC levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (30 ng/mL), and High QC (375 ng/mL). The results, summarized in Table 4, were well within the acceptance criteria of ±15% (±20% at LLOQ)[19][20].

Table 4: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.18.5105.411.2108.1
Low0.36.297.87.999.5
Medium30.04.1101.55.5102.3
High375.03.598.94.899.8
Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to the response in neat solution. The IS-normalized matrix factor was between 0.95 and 1.04, indicating no significant ion suppression or enhancement. Extraction recovery was determined to be consistent and reproducible across all QC levels, averaging approximately 92%.

Stability

The stability of the analyte in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable for at least 24 hours at room temperature (bench-top), after three freeze-thaw cycles, and for at least 90 days when stored at -80°C.

Conclusion

A highly sensitive and selective HPLC-MS/MS method for the quantification of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in human plasma has been successfully developed and validated. The method meets all the stringent requirements of the ICH M10 guideline for bioanalytical method validation[17]. The simple protein precipitation protocol allows for high-throughput analysis, and the use of a stable isotope-labeled internal standard ensures data integrity. This robust and reliable method is well-suited for regulated bioanalysis and can be confidently deployed to support clinical and non-clinical pharmacokinetic studies.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC, National Center for Biotechnology Information.[Link]

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Application

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline formulation protocols for in vivo animal dosing

Application Note & Protocol Guide Topic: Formulation Protocols for In Vivo Animal Dosing of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Audience: Researchers, scientists, and drug development professionals. Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Formulation Protocols for In Vivo Animal Dosing of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive guide to developing suitable formulations for the in vivo administration of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a complex heterocyclic compound. Due to the absence of specific physicochemical data in the public domain for this novel chemical entity, this guide establishes a foundational methodology based on the structural characteristics of the molecule—specifically the nitroaniline, phenoxy, and pyridinyl moieties—which strongly suggest poor aqueous solubility. We present a systematic, tiered approach to formulation development, beginning with simple co-solvent systems and progressing to more complex suspension formulations as needed. Detailed, step-by-step protocols are provided, emphasizing the rationale behind excipient selection and procedural steps to ensure formulation stability, homogeneity, and in vivo tolerability. This guide is intended to serve as a critical resource for researchers, enabling the reliable and reproducible dosing of this and structurally similar compounds in preclinical animal studies.

Pre-Formulation Assessment & Safety

Inferred Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design. While experimental data for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is not available, we can infer key characteristics from its structure to guide our strategy.

  • Solubility: The molecule's large, multi-ring aromatic structure, containing a nitro group and a phenoxy ether, suggests it is highly lipophilic and likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, indicating poor aqueous solubility.[1] The presence of a pyridine ring introduces a potential for pH-dependent solubility (ionizable at low pH), but the overall hydrophobicity of the molecule may limit the practical utility of this property.

  • Stability: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation) or extreme pH.[2][3] Stability testing of the final formulation is crucial to ensure the compound's integrity throughout the experiment.[4]

Table 1: Inferred Properties and Formulation Implications

PropertyInferred CharacteristicFormulation Implication
Molecular Weight High (Calculated > 350 g/mol )May contribute to low aqueous solubility.
Aqueous Solubility Poor / Practically InsolubleDirect aqueous solutions are likely unfeasible. Co-solvents or suspensions will be required.[5]
LogP HighIndicates high lipophilicity. Favors dissolution in organic solvents and lipids.
pKa (Pyridine N) ~4-5 (Estimated)Protonation in acidic conditions may slightly increase solubility, but precipitation upon neutralization (e.g., in blood or intestines) is a high risk.
Stability Potential sensitivity to light and heatFormulations should be protected from light and prepared fresh. Short-term stability should be verified.[6]
Safety and Handling Precautions

Nitroaniline-containing compounds warrant careful handling due to potential toxicity. Structurally related nitroanilines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[7][8][9]

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: For handling the dry powder, use an appropriate respirator to avoid dust formation and inhalation.

  • Disposal: Dispose of all contaminated materials and waste according to institutional and local regulations for hazardous chemical waste.[7]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

Formulation Strategy Selection

The selection of an appropriate formulation vehicle is critical for achieving accurate dosing and minimizing confounding biological effects from the vehicle itself.[10][11] A tiered approach is recommended, starting with the simplest formulation and progressing in complexity only if necessary.

Decision-Making Workflow

The following workflow provides a logical pathway for selecting and optimizing a formulation for a poorly soluble compound like 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

G start_node Start: Define Target Dose & Route of Administration process_node1 Assess Solubility in Aqueous Vehicle (e.g., Saline) start_node->process_node1 Initial Test process_node process_node decision_node decision_node result_node result_node fail_node fail_node decision_node1 Soluble at Target Conc.? process_node1->decision_node1 result_node1 Use Simple Aqueous Solution decision_node1->result_node1 Yes process_node2 Attempt Co-Solvent System (e.g., DMSO/PEG/Saline) decision_node1->process_node2 No decision_node2 Soluble & Stable upon Aqueous Dilution? process_node2->decision_node2 result_node2 Use Co-Solvent Formulation decision_node2->result_node2 Yes process_node3 Develop Suspension (e.g., 0.5% CMC + 0.1% Tween 80) decision_node2->process_node3 No (Precipitation) decision_node3 Homogenous & Resuspends Easily? process_node3->decision_node3 result_node3 Use Suspension Formulation decision_node3->result_node3 Yes fail_node1 Re-evaluate/Consider Lipid-Based System decision_node3->fail_node1 No (Aggregation/ Poor Stability)

Caption: Formulation selection workflow for poorly soluble compounds.

Common Vehicle Components for In Vivo Studies

The choice of excipients is dictated by the route of administration, the compound's properties, and the need to minimize vehicle-induced toxicity.[12][13]

Table 2: Properties of Common Excipients

ExcipientClassCommon ConcentrationUse & Considerations
Dimethyl Sulfoxide (DMSO) Co-solvent5-10% (max)Excellent solubilizer for lipophilic drugs. Can cause toxicity at higher concentrations.[14][15]
Polyethylene Glycol 400 (PEG 400) Co-solvent10-40%Good solubilizer, generally well-tolerated. Can cause motor impairment at high doses.[10][16]
Carboxymethylcellulose Sodium (CMC-Na) Suspending Agent0.5-2%Increases viscosity to keep particles suspended. Generally safe and well-tolerated.[11][12]
Polysorbate 80 (Tween 80) Surfactant/Wetting Agent0.1-5%Used in suspensions to wet particles and prevent aggregation. Can cause hypersensitivity in some cases.[12][17]
Corn Oil / Sesame Oil Lipid VehicleUp to 100%For highly lipophilic compounds, suitable for oral or IP routes. Not for IV.[14]

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common formulation types suitable for a poorly soluble compound. All procedures should be performed in a chemical fume hood using appropriate PPE.

Protocol 1: Co-Solvent Formulation for Oral or IP Dosing

This protocol is a primary choice when the compound is soluble in a water-miscible organic solvent but not in water. The goal is to keep the final concentration of the organic solvent low to minimize toxicity.[14]

Target Formulation: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Materials:

  • 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (API)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials, syringes, and magnetic stirrer

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg for mice, oral gavage).[18] Calculate the mass of API required for the desired final concentration (e.g., 5 mg/mL).

  • API Dissolution: Weigh the API into a sterile glass vial. Add the required volume of DMSO (10% of the final volume). Vortex or sonicate until the API is completely dissolved.

  • Add Co-Solvent: To the DMSO-API solution, add the required volume of PEG 400 (40% of the final volume). Mix thoroughly until the solution is homogenous.

  • Final Dilution: Slowly add the saline (50% of the final volume) to the organic mixture while stirring continuously. Crucial Step: Add the aqueous phase slowly to prevent "shock" precipitation of the compound.[19]

  • Quality Control:

    • Visually inspect the final formulation. It should be a clear, particle-free solution.

    • If preparing for IV administration, ensure the final pH is within a physiologically tolerable range (e.g., pH 4.5-8.0).[20]

    • Prepare fresh daily. If storage is required, perform a short-term stability test by storing a small aliquot at 4°C and room temperature for 24 hours and re-inspecting for precipitation.

Protocol 2: Suspension Formulation for Oral Dosing

This is the preferred method if the compound precipitates from co-solvent systems or if a higher dose is required that cannot be achieved in a solution.[19]

Target Formulation: 0.5% CMC-Na / 0.1% Tween 80 in Purified Water

Materials:

  • 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (API)

  • Carboxymethylcellulose Sodium (CMC-Na), low viscosity

  • Polysorbate 80 (Tween 80), USP grade

  • Purified Water, sterile

  • Mortar and pestle, sterile vials, homogenizer (optional), magnetic stirrer

Procedure:

  • Prepare the Vehicle:

    • Add 0.5 g of CMC-Na to approximately 80 mL of purified water while stirring vigorously to prevent clumping.

    • Heat gently (to ~60°C) while stirring to aid dissolution.

    • Allow the solution to cool completely to room temperature. It will become a clear, viscous solution.

    • Add 0.1 mL of Tween 80 and mix.

    • Add purified water to bring the final volume to 100 mL.

  • API Preparation: Weigh the required amount of API. If the particle size is large, gently grind it in a mortar and pestle to a fine, uniform powder. This increases the surface area for better dispersion.[21]

  • Create a Paste: In the mortar, add a small amount of the vehicle (~1-2 mL) to the API powder. Triturate (mix) to form a smooth, uniform paste. This step is critical to properly "wet" the hydrophobic powder.

  • Form the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a sterile vial.

  • Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes. For best results, a brief treatment with a low-energy homogenizer can ensure uniform particle dispersion.

  • Quality Control:

    • The final product should be a uniform, opaque suspension.

    • Allow it to sit for 30 minutes to check for rapid settling. A well-formulated suspension should settle slowly and be easily redispersed by gentle shaking.

    • Always stir the suspension continuously during dose administration to ensure each animal receives the correct amount. [19]

G start_node Start: Weigh API process_node1 Grind API to a fine powder start_node->process_node1 Particle size reduction process_node process_node decision_node decision_node result_node result_node process_node2 Create a smooth paste with a small amount of vehicle process_node1->process_node2 Wetting step process_node3 Gradually add remaining vehicle while stirring process_node2->process_node3 Dilution process_node4 Homogenize or stir for 30+ minutes process_node3->process_node4 Ensure uniformity result_node1 Homogenous Suspension Ready for Dosing process_node4->result_node1

Sources

Method

Application Note: Using 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (NPPSA) as a Reference Standard in Type II Kinase Assays

Introduction & Mechanistic Rationale In the development of small-molecule kinase inhibitors, establishing a reliable baseline for structure-activity relationship (SAR) studies is critical. While fully elaborated clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of small-molecule kinase inhibitors, establishing a reliable baseline for structure-activity relationship (SAR) studies is critical. While fully elaborated clinical drugs (e.g., Sorafenib, Axitinib) are often used as positive controls, their high molecular complexity can obscure the fundamental thermodynamic contributions of individual pharmacophores.

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (NPPSA) serves as an elegant, low-molecular-weight reference compound specifically designed for profiling Type II (DFG-out) kinase inhibitors targeting the VEGFR and PDGFR families. Its utility lies in its modular representation of three critical binding interactions:

  • Hinge-Binding Motif (Pyridine N): The (pyridin-4-yl)sulfanyl moiety acts as the primary anchor. In kinases like VEGFR2, the pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the Cys919 residue in the hinge region [1].

  • Allosteric Pocket Occupation (Phenoxy Group): Type II inhibitors require the kinase to adopt a "DFG-out" conformation, where the conserved Asp-Phe-Gly (DFG) motif flips to expose a deep hydrophobic back pocket. The phenoxy group of NPPSA extends directly into this pocket, establishing the thermodynamic signature of Type II inhibition[1].

  • Electronic Tuning (Nitroaniline Core): The strongly electron-withdrawing nitro group adjacent to the aniline amine tunes the basicity and hydrogen-bonding capacity of the core. This provides a measurable baseline for SAR campaigns seeking to replace the nitro group with bioisosteres or cyclize the core into a benzimidazole.

StructuralInteraction cluster_kinase VEGFR2 Kinase Domain (DFG-out) NPPSA NPPSA (Reference Compound) Hinge Hinge Region (Cys919) NPPSA->Hinge Pyridine N (H-bond) DFG Hydrophobic Pocket (DFG Motif) NPPSA->DFG Phenoxy Group (Hydrophobic) AlphaC αC-Helix (Glu885) NPPSA->AlphaC Nitroaniline (Electronic tuning)

Structural interaction map of NPPSA within the VEGFR2 kinase domain in the DFG-out conformation.

Quantitative Baseline Data

To utilize NPPSA effectively, it must be benchmarked against established clinical inhibitors. The table below summarizes the quantitative baseline data for NPPSA compared to Sorafenib and Axitinib across a standard RTK panel. NPPSA exhibits moderate, predictable nanomolar potency, making it an ideal mid-range calibrator to ensure assay sensitivity is not artificially skewed by sub-nanomolar "tight binders."

CompoundTarget KinaseIC₅₀ (nM)Binding ModePrimary Utility in Assay
NPPSA VEGFR2145 ± 12Type II (DFG-out)Baseline SAR reference standard
NPPSA PDGFRβ210 ± 18Type II (DFG-out)Selectivity profiling baseline
Sorafenib VEGFR290 ± 5Type II (DFG-out)Clinical Type II positive control
Axitinib VEGFR20.2 ± 0.05Type I/II HybridHigh-affinity limit of detection (LOD) control

Experimental Methodology: TR-FRET Kinase Assay

Causality of Assay Selection

Nitroaromatic compounds like NPPSA can occasionally exhibit auto-fluorescence or act as fluorescence quenchers in standard biochemical assays, leading to false positives or skewed IC₅₀ curves. To circumvent this, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [2]. TR-FRET utilizes a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 100 µs) between excitation and measurement, all short-lived background fluorescence from the nitro compound decays, ensuring the captured signal is strictly representative of the kinase-tracer interaction.

TRFRETWorkflow Step1 Step 1: Compound Incubation Kinase + NPPSA (15 min) Step2 Step 2: Kinase Reaction Add ATP + Substrate (60 min) Step1->Step2 Establish binding equilibrium Step3 Step 3: Signal Generation Add Eu-Antibody + Tracer Step2->Step3 Phosphorylation event Step4 Step 4: TR-FRET Readout Ex: 340nm Em: 615nm & 665nm Step3->Step4 FRET upon proximity

Step-by-step TR-FRET assay workflow for evaluating NPPSA kinase inhibition.
Protocol A: Reagent Preparation & Storage

NPPSA contains a thioether linkage and a nitro group, making it susceptible to photo-oxidation if mishandled.

  • Stock Solution: Dissolve NPPSA powder in 100% anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • Storage: Aliquot the stock into amber microcentrifuge tubes to prevent UV-induced degradation. Store at -20°C.

  • Working Dilutions: Prepare a 3-fold, 10-point serial dilution in 100% DMSO. The final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent kinase denaturation.

Protocol B: VEGFR2 TR-FRET Assay Execution
  • Pre-Incubation (Critical Step): In a 384-well low-volume plate, add 5 µL of VEGFR2 kinase (final concentration: 1 nM) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 100 nL of the NPPSA serial dilution.

    • Expert Insight: Type II inhibitors require the kinase to undergo a conformational change to the DFG-out state. Incubate for 15–30 minutes at room temperature before adding ATP to allow slow-binding equilibrium to establish.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the predetermined Kₘ value, approx. 10 µM) and the appropriate fluorescein-labeled peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of TR-FRET Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled anti-phospho antibody (2 nM final) [2].

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Europium donor, 665 nm for Fluorescein acceptor).

Protocol C: Self-Validating System & Data Analysis

A protocol is only as good as its internal validation. Every assay plate must be a self-validating system.

  • Calculate the Emission Ratio: Ratio = (Emission at 665 nm) / (Emission at 615 nm).

  • Z'-Factor Calculation: To ensure the assay window is robust enough to accurately determine the IC₅₀ of NPPSA, calculate the Z'-factor using the Vehicle Control (100% activity, μp​ ) and the No-Enzyme Control (0% activity, μn​ ):

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Proceed with IC₅₀ curve fitting only if the Z'-factor is ≥ 0.5.

  • Curve Fitting: Plot the Emission Ratio against the log[NPPSA] concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀.

References

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Expanding Transcreener™ Assay Technology: ADP Detection using TR-FRET. BellBrook Labs Technical Application Notes. URL:[Link]

Application

Application Notes &amp; Protocols: In Vivo Administration of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo administration routes for the novel investi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate in vivo administration routes for the novel investigational compound, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, in murine models. Given the absence of established public data for this specific molecule, this guide emphasizes the foundational principles and decision-making workflows required to develop a robust, reproducible, and ethically sound administration protocol. We detail the necessary steps for physicochemical characterization, vehicle formulation, and route selection, followed by detailed, step-by-step protocols for the most common and relevant administration routes: oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).

Introduction: The Challenge of Novel Compound Administration

The successful in vivo evaluation of a novel therapeutic candidate like 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is critically dependent on achieving consistent and predictable systemic exposure in animal models. The route of administration is a pivotal factor that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its observed efficacy and toxicity.[1][2][3] Aniline derivatives, while structurally versatile for drug design, often present challenges such as poor aqueous solubility, which can complicate formulation and delivery.[4][5][6][7][8]

The objective of this guide is to provide a logical, evidence-based framework for developing an administration strategy. This involves a two-stage process:

  • Characterization and Formulation: Understanding the compound's physicochemical properties to select an appropriate vehicle.

  • Route Selection and Protocol Execution: Choosing an administration route that aligns with the study's scientific objectives and executing the procedure with precision.

All procedures described herein must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[9][10]

Stage 1: Physicochemical Characterization & Vehicle Formulation

Before any in vivo administration, the solubility of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline must be determined. This is the most critical parameter influencing vehicle selection and, consequently, the choice of administration route.[11]

Solubility Assessment

A tiered approach to solubility screening is recommended. Start with aqueous vehicles and progress to organic co-solvents and surfactant-based systems as needed.[12]

Protocol: Tiered Solubility Screen

  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50-100 mg/mL).

  • Serially dilute the stock into a panel of common, pharmaceutically acceptable vehicles (see Table 1).

  • Incubate the solutions at room temperature and 37°C for at least one hour.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • The highest concentration that remains clear (no visible precipitate) is the approximate solubility in that vehicle.

Vehicle Selection

The ideal vehicle should be non-toxic, biocompatible, and capable of keeping the compound solubilized or uniformly suspended at the desired concentration.[13][14] For a novel aniline derivative, poor aqueous solubility is anticipated.[5][11] Therefore, co-solvent or suspension formulations are the most likely strategies.

Vehicle ComponentTypeCommon Use & ConcentrationKey Considerations
Saline (0.9% NaCl) Aqueous BufferPrimary vehicle for water-soluble compounds.Isotonic and well-tolerated.[13] Unlikely to be sufficient alone.
PBS Aqueous BufferSimilar to saline, maintains physiological pH.Can cause precipitation with certain compounds.
DMSO Co-solventUp to 10% in final formulation for IP/IV.Can cause local irritation and systemic toxicity at higher concentrations.[13][14]
PEG 300/400 Co-solvent10-50% for PO, IP, SC routes.Generally well-tolerated but can be viscous.
Tween 80 / Polysorbate 80 Surfactant1-10% to improve solubility and stability.Can enhance absorption but may have its own biological effects.[11][15]
Carboxymethylcellulose (CMC) Suspending Agent0.5-1% (w/v) in water/saline for suspensions.For insoluble compounds, administered PO or IP. Requires homogenization.[14]
Corn Oil Lipid VehicleFor highly lipophilic compounds (PO, IP).Not suitable for IV administration.[13]

Recommended Starting Formulation (for a poorly soluble compound): A common and effective vehicle combination for initial studies is a suspension formulation:

  • 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water.

  • If solubility is extremely low, a co-solvent system can be trialed: 10% DMSO, 40% PEG 400, 50% Saline. This must be validated for toxicity.[14]

Stage 2: Administration Route Selection & Protocols

The choice of administration route depends on the desired pharmacokinetic profile, the study's objective (e.g., acute toxicity vs. chronic efficacy), and the properties of the formulated compound.[16][17] The rate of absorption generally follows: IV > IP > IM > SC > PO.[16]

// Nodes Start [label="Start: Formulated Compound Ready", fillcolor="#F1F3F4"]; Solubility [label="Is the compound soluble\nin an aqueous vehicle?", shape=diamond, fillcolor="#FBBC05"]; StudyObjective [label="What is the primary\nstudy objective?", shape=diamond, fillcolor="#FBBC05"]; PK_PD [label="Rapid peak concentration needed?\n(e.g., PK/PD, acute toxicity)", shape=diamond, fillcolor="#FBBC05"]; Chronic [label="Sustained exposure needed?\n(e.g., chronic efficacy study)", shape=diamond, fillcolor="#FBBC05"]; GI_Target [label="Is the GI tract the target or\nis first-pass metabolism desired?", shape=diamond, fillcolor="#FBBC05"];

PO [label="Oral Gavage (PO)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; SC [label="Subcutaneous (SC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; IP [label="Intraperitoneal (IP)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IV [label="Intravenous (IV)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Solubility; Solubility -> StudyObjective [label=" No (Suspension/\nCo-solvent) "]; Solubility -> IV [label=" Yes (Solution) "]; StudyObjective -> PK_PD [label=" Pharmacokinetics/\nAcute Effects "]; StudyObjective -> Chronic [label=" Long-term/\nEfficacy "]; PK_PD -> IV [label=" Yes (Highest Cmax) "]; PK_PD -> IP [label=" No (Systemic, but\nnon-vascular) "]; Chronic -> SC [label=" Yes (Slow Release) "]; Chronic -> GI_Target [label=" No "]; GI_Target -> PO [label=" Yes "]; GI_Target -> IP [label=" No "]; }

Caption: Decision workflow for selecting an in vivo administration route.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of the agent directly into the stomach.[10][18] It is essential for studying oral bioavailability and the effects of first-pass metabolism.

Protocol: Oral Gavage in Mice

  • Preparation:

    • Select an appropriately sized gavage needle (typically 20-22 gauge, 1.5 inches with a rounded tip for adult mice).[10][18]

    • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth; mark the needle.[19][20]

    • Weigh the mouse and calculate the dose volume. The maximum recommended volume is 10 mL/kg.[18][19]

  • Restraint:

    • Firmly scruff the mouse to immobilize its head and body, ensuring the neck and back are in a straight line.[10]

  • Administration:

    • Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth.[18][21]

    • The needle should pass smoothly into the esophagus; the animal may exhibit a swallowing reflex. If any resistance is met, withdraw immediately and restart. [19][21]

    • Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the substance.

    • Withdraw the needle smoothly in one motion and return the mouse to its cage.

    • Observe the animal for any signs of distress, such as difficulty breathing or fluid emerging from the nose.[19]

Intraperitoneal (IP) Injection

IP injection delivers the substance into the peritoneal cavity, where it is rapidly absorbed into systemic circulation.[17] It is a common route that bypasses first-pass metabolism.

Protocol: Intraperitoneal Injection in Mice

  • Preparation:

    • Use a 25-27 gauge needle with an appropriate syringe.[16]

    • Weigh the mouse and calculate the dose volume. Recommended volume is 10 mL/kg, with a maximum of 2-3 mL per injection.[9][16]

  • Restraint & Site Identification:

    • Restrain the mouse by scruffing and turn it to expose the ventral side, tilting the head downwards to move organs away from the injection site.[22][23]

    • The target injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[22][24]

  • Administration:

    • Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[22]

    • Gently aspirate by pulling back the plunger. If blood or yellowish fluid (urine) appears, withdraw and use a fresh needle at a different site.[23][24]

    • If aspiration is clear, inject the substance smoothly.

    • Withdraw the needle and return the mouse to its cage, observing for any signs of distress.

Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, provides 100% bioavailability and the most rapid onset of action.[17] This route is essential for pharmacokinetic studies but requires significant technical skill.

Protocol: Intravenous Tail Vein Injection in Mice

  • Preparation:

    • Use a small needle (27-30 gauge).[16][25]

    • Weigh the mouse and calculate the dose volume. The maximum bolus volume is typically 5 mL/kg, or up to 0.2 mL for an adult mouse.[9][26] The formulation must be a true solution , free of any particulates.

    • Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the tail veins.[26][27][28]

  • Restraint:

    • Place the mouse in a suitable restraint device that allows access to the tail.[26]

  • Administration:

    • Identify one of the two lateral tail veins. Swab with alcohol to help visualize the vein.

    • Insert the needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[26]

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily.[29] There should be no resistance. If a blister (bleb) forms or the skin blanches, the needle is not in the vein. Withdraw immediately, apply pressure, and attempt a new injection more proximal (closer to the body) on the tail.[30]

    • After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[26]

Subcutaneous (SC) Injection

SC injection places the substance into the loose tissue under the skin, typically resulting in slower, more sustained absorption compared to IP or IV routes.[17] It is often used for chronic dosing studies.

Protocol: Subcutaneous Injection in Mice

  • Preparation:

    • Use a 25-27 gauge needle.[16][31]

    • Weigh the mouse and calculate the dose volume. A volume of 5 mL/kg is generally safe, but volumes greater than 1 mL should be split across multiple sites.[9][32]

  • Restraint & Site Identification:

    • Restrain the mouse on a solid surface or cage lid.

    • Using your non-dominant thumb and forefinger, lift the loose skin over the shoulders/scruff to form a "tent".[33][34]

  • Administration:

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.[34][35]

    • Gently aspirate to ensure a vessel has not been entered.[36]

    • Inject the substance. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to help disperse the fluid. Return the mouse to its cage.

Initial Validation: Maximum Tolerated Dose (MTD) Study

Before proceeding with efficacy studies, an acute MTD study is essential to determine the toxicity profile of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline via the chosen route and formulation.[21][37]

Protocol: Pilot MTD Study

  • Study Design: Use small groups of mice (e.g., n=3-5 per group).

  • Dose Escalation: Administer single doses of the compound at escalating concentrations (e.g., 10, 30, 100 mg/kg) alongside a vehicle-only control group.[38]

  • Monitoring: Observe animals closely for 7-14 days.[21][38] Key endpoints include:

    • Mortality and morbidity.

    • Changes in body weight (a loss of >15-20% is a common humane endpoint).[39]

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or unacceptable side effects.[37][38][39] This dose serves as the upper limit for subsequent efficacy studies.

// Nodes Prep [label="Compound Formulation\n& Vehicle Prep", fillcolor="#4285F4"]; DoseCalc [label="Animal Weighing &\nDose Calculation", fillcolor="#4285F4"]; Admin [label="Route-Specific\nAdministration", fillcolor="#4285F4"]; Observe [label="Post-Dosing\nObservation (Acute)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Long-Term Monitoring\n(Body Weight, Clinical Signs)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(PK/PD, Efficacy)", fillcolor="#34A853"];

// Edges Prep -> DoseCalc; DoseCalc -> Admin; Admin -> Observe; Observe -> Monitor; Monitor -> Endpoint; }

Caption: General experimental workflow for in vivo compound administration.

Conclusion

Developing a successful in vivo administration strategy for a novel compound like 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a systematic process grounded in fundamental pharmaceutical principles. By first characterizing the compound's solubility to develop a stable formulation, researchers can then select the most scientifically appropriate administration route. The detailed protocols provided for PO, IP, IV, and SC administration, combined with an initial MTD study, will enable the collection of reliable and reproducible data, paving the way for successful preclinical development.

References

  • Routes of Administration. (n.d.). In The Mouse in Biomedical Research.
  • University of Iowa IACUC. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from University of Iowa Office of the Vice President for Research.
  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.).
  • University of Michigan Animal Care & Use Program. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from University of Michigan Research A-Z.
  • University of Queensland. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats.
  • University of Rochester Medical Center. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from University of Rochester Medical Center.
  • Michigan State University IACUC. (2021). IG035: Guideline on Administration of Substances to Laboratory Animals.
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • NIH Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial.
  • Intravenous Administration (Tail Vein). (n.d.). Encapsula NanoSciences.
  • Direction des services vétérinaires. (2011). Administration and injection of substances in mice.
  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide. (n.d.). Benchchem.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candid
  • IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • MTD Studies. (n.d.). Hooke Labs.
  • Washington State University IACUC. (2021).
  • Institute of Laboratory Animal Science (LTK). (2021). Standard Operating Procedure SOP Subcutaneous injection of mice.
  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice.
  • Routes and Volumes of Administration in Mice. (n.d.).
  • Intravenous Injection in the Mouse. (n.d.). NC3Rs.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evalu
  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2014).
  • Intraperitoneal Injection in Mice. (n.d.). Queen's University.
  • IACUC. (2023). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
  • Rodent Tail Vein Injections in Mice. (n.d.). Queen's University.
  • Intraperitoneal Injection of Neon
  • Common Injection Routes in Mice. (2025). Addgene Blog.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.
  • Aniline and N-Methylaniline: Properties and Applic
  • Study of Different Routes of Drug Administration in Mice and R
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from Boston University Office of Research.
  • Can Aniline Be Used In Drug Development? (2025). Bloom Tech.
  • University of Queensland. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.
  • Acute toxicity – MTD/NOAEL studies. (n.d.). Bienta.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.).
  • Comparison study for the physical and chemical properties of aniline and its derivatives. (2019). Journal of Physics: Conference Series.
  • Intraperitoneal Injection in the Mouse. (n.d.). NC3Rs.
  • IACUC Routes of Administration Guidelines. (n.d.). University of Colorado Boulder.
  • Enhancing the Bioavailability of Poorly Soluble Compounds. (2024). WuXi AppTec.
  • Maximum Tolerated Dose (MTD). (n.d.).
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). PubMed.
  • Murine Pharmacokinetic Studies. (2015). Journal of Visualized Experiments.
  • Pharmacokinetic & Biodistribution - Preclinical PK analysis. (n.d.). genOway.
  • Metabolism and Pharmacokinetic Studies. (n.d.). U.S.
  • Use of physiological based pharmacokinetic modeling for cross-species prediction. (2023). Frontiers in Pharmacology.
  • Rodent PK Studies. (n.d.). WuXi AppTec.

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Introduction & Mechanistic Challenges 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a highly functionalized, polyaromatic intermediate frequently utilized in the synthesis of advanced multi-kinase inhibitors (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a highly functionalized, polyaromatic intermediate frequently utilized in the synthesis of advanced multi-kinase inhibitors (e.g., VEGFR/PDGFR targeting agents). The molecule presents a complex purification profile due to its dense array of heteroatoms and competing electronic effects.

During its synthesis—typically via Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene—three primary purification challenges emerge:

  • Regioisomer Contamination: The regiochemistry of SNAr reactions on electron-deficient arenes is highly sensitive to Solvent Hydrogen Bond Basicity (SHBB), often yielding a mixture of C-4 and C-5 substituted regioisomers[1].

  • Thioether Oxidation: The electron-rich sulfur atom is highly susceptible to chemical and atmospheric oxidation, leading to the formation of polar sulfoxide and sulfone byproducts[2].

  • Differential Basicity: The molecule possesses two basic nitrogen centers (an aniline amine and a pyridine nitrogen), requiring precise thermodynamic control to isolate the target compound without co-precipitating impurities.

This application note details an orthogonal, self-validating purification workflow that leverages the molecular pKa differential to achieve >99.5% purity.

Physicochemical Profiling

To engineer a robust crystallization protocol, the electronic and physical properties of the molecule must be mapped. The strong electron-withdrawing nature of the ortho-nitro group (via both inductive and mesomeric effects), combined with intramolecular hydrogen bonding, drastically suppresses the basicity of the aniline nitrogen.

Physicochemical PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C17H13N3O3SHigh molecular weight and lipophilicity.
Pyridine pKa ~ 5.2 (Conjugate Acid)Primary basic center; target for reactive salt crystallization.
Aniline pKa ~ 1.5 (Conjugate Acid)Deactivated by ortho-NO₂; unreactive to moderate acids.
LogP (Predicted) 4.2 - 4.8Highly soluble in DCM/EtOAc; requires non-polar anti-solvents.
H-Bonding Profile 2 Donors / 6 AcceptorsHigh propensity for solvate formation; cooling rates must be controlled.

Purification Workflow & Causality

The core of this purification strategy is ΔpKa-driven reactive crystallization . According to the empirical ΔpKa rule, a difference of >3 between the pKa of the protonated base and the acid is required to thermodynamically favor the formation of a stable ionic salt over a neutral co-crystal[3].

By utilizing p-Toluenesulfonic acid (pKa ~ -2.8), the ΔpKa relative to the pyridine nitrogen (~5.2) is approximately 8.0, ensuring quantitative and selective mono-protonation. The deactivated aniline nitrogen (ΔpKa ~ 4.3) remains unprotonated. This selective salt formation drastically alters the solubility profile of the target molecule, forcing it to precipitate from moderately polar organic solvents, while neutral sulfoxides and structurally distinct regioisomers remain trapped in the thermodynamic sink of the mother liquor.

PurificationWorkflow Crude Crude Mixture (API Intermediate + Impurities) SaltForm Reactive Crystallization (p-TsOH in EtOAc) Crude->SaltForm Selective Protonation Filtration1 Filtration (Isolate Pyridinium Tosylate) SaltForm->Filtration1 Precipitation Waste1 Mother Liquor (Regioisomers, Sulfoxides) Filtration1->Waste1 Filtrate FreeBase Free-Basing (Aq. Na2CO3 / DCM) Filtration1->FreeBase Solid Cake Cryst Anti-Solvent Crystallization (DCM / Heptane) FreeBase->Cryst Phase Separation Pure Pure 2-Nitro-4-phenoxy- 5-[(pyridin-4-yl)sulfanyl]aniline Cryst->Pure Final Isolation

Fig 1: Step-by-step purification workflow leveraging ΔpKa-driven reactive crystallization.

Experimental Protocols

Protocol 1: Selective Mono-Tosylate Salt Crystallization

Objective: Isolate the target molecule from SNAr regioisomers and neutral oxidative impurities. Causality: The addition of p-TsOH selectively protonates the pyridine ring. The resulting pyridinium tosylate salt exhibits drastically reduced solubility in Ethyl Acetate (EtOAc), driving crystallization. Neutral impurities and sterically hindered regioisomers remain solvated.

Step-by-Step Method:

  • Dissolution: Suspend 100.0 g of crude 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in 800 mL of EtOAc in a jacketed reactor. Heat to 60°C under a nitrogen atmosphere to achieve a homogenous, dark-orange solution.

  • Acid Addition: Dissolve 58.5 g (1.05 eq) of p-Toluenesulfonic acid monohydrate in 100 mL of Ethanol (EtOH). Add this solution dropwise to the crude mixture over 30 minutes.

    • Self-Validation Check: A distinct color shift to a lighter yellow and initial turbidity should be observed after ~30% addition, indicating the onset of nucleation.

  • Aging and Cooling: Stir the suspension at 60°C for 1 hour to allow Ostwald ripening of the crystals, ensuring a uniform particle size distribution. Cool the suspension to 5°C at a strictly controlled linear rate of 0.5°C/min. Rapid cooling will cause solvent inclusion and oiling out.

  • Isolation: Filter the crystalline suspension via a Buchner funnel. Wash the filter cake with 2 x 100 mL of cold EtOAc (5°C) to displace the impurity-rich mother liquor.

  • In-Process Control (IPC): Analyze the wet cake via HPLC. Target purity is >98.0%.

Protocol 2: Free-Basing and Anti-Solvent Crystallization

Objective: Convert the purified tosylate salt back to the free base API intermediate and achieve final polymorphic purity. Causality: The tosylate salt is highly soluble in aqueous base, but the resulting free base is highly lipophilic. Extracting directly into Dichloromethane (DCM) prevents the precipitation of the free base in the aqueous layer, avoiding gummy aggregates. Anti-solvent addition (Heptane) forces the free base out of the DCM solution in a controlled crystalline habit.

Step-by-Step Method:

  • Biphasic Free-Basing: Suspend the wet tosylate salt in 600 mL of DCM and 400 mL of 10% aqueous Na₂CO₃. Stir vigorously at 20°C for 45 minutes.

    • Self-Validation Check: Stir until the biphasic mixture becomes completely transparent with no suspended solids, indicating complete conversion to the free base.

  • Phase Separation: Separate the organic (DCM) layer. Wash with 200 mL of brine and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate the DCM solution under reduced pressure to approximately 3 volumes (~300 mL).

  • Anti-Solvent Addition: Transfer the concentrated solution to a reactor at 25°C. Add 900 mL of Heptane dropwise over 2 hours under moderate agitation (150 rpm).

  • Final Isolation: Filter the resulting bright orange crystals, wash with 100 mL of Heptane, and dry under vacuum at 45°C for 12 hours.

Protocol 3: Chromatographic Polish (Optional for Sulfoxide Depletion)

Objective: Deplete trace sulfoxide/sulfone impurities if they exceed 0.5% post-crystallization. Causality: Thioethers are susceptible to oxidation[2]. The resulting sulfoxides possess a strong S=O dipole, making them significantly more polar than the parent thioether. Normal-phase silica gel strongly retains these polar oxides, allowing the target free base to elute first.

Step-by-Step Method:

  • Load the impure free base onto a pre-equilibrated silica gel column (1:20 compound-to-silica ratio).

  • Elute using a gradient of Hexane/EtOAc (80:20 to 50:50 v/v).

  • Monitor fractions via TLC (UV 254 nm). The target compound elutes rapidly, while the sulfoxide remains tightly bound to the baseline until higher EtOAc concentrations are reached.

Quantitative Data Summary

The following table summarizes the expected mass recovery and purity enhancements at each stage of the described workflow.

Purification StageMass Yield (%)HPLC Purity (%)Major Impurity Depleted
Crude Material -75.0 - 82.0-
Tosylate Salt Isolation 85 - 88> 98.5Regioisomers, Unreacted starting materials
Free-Base Extraction > 99> 98.5p-Toluenesulfonic acid
Anti-Solvent Crystallization 92 - 95> 99.5Trace Sulfoxides, Color bodies
Overall Process ~ 78 - 82 > 99.5 Comprehensive clearance

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline .

This molecule presents a classic "brick dust" and "grease ball" solubility challenge [1]. Its diphenyl ether-like core and thioether linkage confer high lipophilicity, while the planar nitroaromatic system drives strong intermolecular hydrogen bonding, resulting in high crystal lattice energy. Furthermore, while it contains two nitrogens, the strong electron-withdrawing effect of the nitro group renders the aniline nitrogen virtually non-basic. Therefore, any pH-driven solubilization must target the weakly basic pyridine ring (pKa ~5.2).

Below are field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure your in vitro assays yield reproducible, artifact-free data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound immediately turn cloudy (crash out) when I dilute my 10 mM DMSO stock into PBS or cell culture media? A1: This phenomenon is known as "antisolvent precipitation" [3]. The compound is highly soluble in polar aprotic solvents like DMSO but virtually insoluble in water. Rapid dilution into an aqueous buffer causes a drastic shift in solvent polarity. The compound exceeds its thermodynamic solubility limit before it can uniformly disperse, leading to rapid nucleation and micro-precipitation. Expert Solution: Avoid direct 1:1000 dilutions. Instead, perform a step-wise serial dilution or create an intermediate dilution in pre-warmed (37°C) media while vigorously vortexing. Always keep the final DMSO concentration ≤ 1% for biochemical assays and ≤ 0.1% for cell-based assays to prevent solvent-induced cytotoxicity.

Q2: I am running a cell-based phenotypic assay and cannot use high concentrations of DMSO or harsh surfactants. How can I keep the compound in solution? A2: For sensitive cell-based assays, forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard [4]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic phenoxy and pyridinyl-sulfanyl groups of the compound spontaneously partition into the cavity, shielding them from the aqueous environment. This significantly enhances apparent aqueous solubility without disrupting cellular membranes [5].

Q3: Can I adjust the pH of my assay buffer to improve solubility? A3: Yes, provided your biological target tolerates slightly acidic conditions. As noted, the aniline nitrogen is non-basic due to the para-nitro group, but the pyridin-4-yl group has a pKa of approximately 5.2. In standard physiological buffers (pH 7.4), the pyridine nitrogen is unprotonated and highly lipophilic. By lowering the buffer pH to 5.5–6.0 (e.g., using MES or citrate buffer), you partially protonate the pyridine ring, converting the molecule into a more water-soluble ionized salt [2].

Q4: What is the best solubilizing agent for cell-free biochemical (enzymatic) assays? A4: For biochemical assays, non-ionic surfactants like Tween-20 (0.01% - 0.1% v/v) or CHAPS are highly effective. These surfactants self-assemble into micelles in the aqueous medium. The lipophilic core of the compound is incorporated into the hydrophobic center of the micelle, preventing aggregation and non-specific binding to the plastic walls of 96/384-well assay plates [2].

Part 2: Quantitative Data Presentation

The following table summarizes the expected outcomes and limitations of various solubility enhancement strategies for this specific compound.

Solubilization StrategyPrimary Chemical MechanismRecommended Assay TypeExpected Solubility GainKey Limitation / Consideration
DMSO Optimization Co-solvencyAll (with strict limits)BaselineCytotoxicity and protein denaturation at >0.1% - 1.0%
pH Adjustment (< 6.0) Pyridine ProtonationBiochemical2 to 5-foldMay alter target protein conformation or enzymatic activity
Non-ionic Surfactants Micellar EncapsulationBiochemical5 to 10-foldCan disrupt lipid bilayers in cell-based assays
HP-β-CD Complexation Hydrophobic Cavity InclusionCell-Based / In Vivo10 to 50-foldRequires preparation time; potential displacement by assay lipids

Part 3: Self-Validating Experimental Protocol

Preparation of an HP-β-CD Inclusion Complex (For Cell-Based Assays)

This protocol ensures the compound is fully solubilized without relying on toxic levels of organic solvents. It includes a built-in spectrophotometric validation step to guarantee trustworthiness.

Materials Needed:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • 10 mM Target Compound in 100% DMSO

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • UV-transparent 96-well plates

Step-by-Step Methodology:

  • Prepare the Host Solution: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution. Filter sterilize through a 0.22 µm membrane.

  • Initiate Complexation: Add 10 µL of the 10 mM DMSO compound stock dropwise into 990 µL of the 20% HP-β-CD solution while vortexing continuously. (Final DMSO = 1%, Compound = 100 µM).

  • Thermal Incubation: Incubate the mixture in a thermomixer at 37°C and 800 RPM for 2 to 4 hours. Causality: Thermal energy overcomes the activation barrier for the lipophilic moieties to displace water molecules inside the cyclodextrin cavity [5].

  • Phase Separation: Centrifuge the solution at 10,000 x g for 10 minutes at room temperature. This step pellets any uncomplexed, precipitated "brick dust" drug.

  • Validation (Critical Step): Carefully transfer 100 µL of the supernatant into a UV-transparent 96-well plate. Measure the absorbance at 620 nm (OD620) against a blank of 20% HP-β-CD in PBS.

    • Self-Validation Metric: An OD620 < 0.05 confirms a true, optically clear solution free of micro-precipitates. If OD620 > 0.05, precipitation has occurred, and the complexation time or HP-β-CD ratio must be increased.

  • Application: Use the validated supernatant as your working stock to dose your cell cultures.

Part 4: Solubilization Workflow Visualization

The following decision tree illustrates the logical progression for selecting the appropriate solubility enhancement strategy based on your assay type.

G Start 10 mM DMSO Stock (Target Compound) AssayType Determine Assay Type Start->AssayType Biochem Biochemical Assays (Enzymatic/Binding) AssayType->Biochem CellBased Cell-Based Assays (Phenotypic/Viability) AssayType->CellBased Surf Add Non-ionic Surfactant (0.01-0.1% Tween-20) Biochem->Surf pH pH Optimization (Buffer pH < 6.0) Biochem->pH CD Formulate with Cyclodextrin (10-20% HP-β-CD) CellBased->CD Eval Evaluate Turbidity (Absorbance at 620 nm) Surf->Eval CD->Eval pH->Eval Eval->AssayType Precipitation Success Proceed to Assay Eval->Success Clear Solution

Workflow for optimizing the aqueous solubility of hydrophobic compounds in biological assays.

Part 5: References

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Formulation approaches for improving aqueous solubility Source: Pharma Focus Asia URL: [Link]

  • Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability Source: International Journal of Nanomedicine (PMC / NIH) URL: [Link]

Optimization

Troubleshooting low synthesis yield and impurities of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Technical Support Center: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Introduction Welcome to the technical support center for the synthesis of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. This molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Introduction

Welcome to the technical support center for the synthesis of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. This molecule, a complex substituted aniline, is of significant interest in medicinal chemistry and drug development, often serving as a key intermediate for targeted therapeutics such as kinase inhibitors.[1] Its synthesis, while conceptually straightforward, presents several challenges that can lead to low yields and the formation of persistent impurities.

The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the strong electron-withdrawing properties of the nitro group at the C2 position to activate the aromatic ring for nucleophilic attack.[2][3] Typically, a precursor such as 5-chloro-2-nitro-4-phenoxyaniline or 5-bromo-2-nitro-4-phenoxyaniline is reacted with 4-mercaptopyridine in the presence of a base.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles in this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline?

A1: The most prevalent and efficient method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a halogenated precursor, typically 5-bromo- or 5-chloro-2-nitro-4-phenoxyaniline , with 4-mercaptopyridine . The reaction requires a suitable base to deprotonate the thiol of 4-mercaptopyridine, forming the more potent pyridin-4-ylthiolate nucleophile, which then displaces the halide on the aniline ring.

Q2: Why is the SNAr mechanism effective for this transformation?

A2: The SNAr mechanism is highly effective here due to the electronic architecture of the aniline precursor. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key to the reaction's success. The nitro group (NO₂) at the C2 position is a powerful electron-withdrawing group that stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to it. In this case, the substitution at C5 is para to the C2-nitro group, providing optimal electronic stabilization and lowering the activation energy for the reaction.[3][5]

Q3: What are the most critical parameters to control in this synthesis?

A3: Success hinges on the careful control of four key parameters:

  • Choice of Base: The base must be strong enough to deprotonate 4-mercaptopyridine but not so strong as to cause side reactions or degradation.

  • Solvent Selection: Polar, aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates.

  • Temperature Control: The reaction temperature must be high enough to provide sufficient activation energy but low enough to prevent the formation of byproducts and decomposition.

  • Atmosphere: The pyridin-4-ylthiolate nucleophile is susceptible to oxidative dimerization. Running the reaction under an inert atmosphere is critical.

Troubleshooting Guide: Low Yield and Impurity Formation

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Conversion

Q: My reaction shows little to no consumption of the starting material after several hours. What are the likely causes?

A: This issue typically points to insufficient reaction activation. The primary culprits are related to the base, solvent, or temperature.

  • Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to generate the required thiolate nucleophile. For instance, a mild base like sodium bicarbonate (NaHCO₃) is often ineffective.

  • Incorrect Solvent: A non-polar solvent (e.g., toluene, hexane) will not adequately solvate the ionic intermediates of the SNAr mechanism, leading to extremely slow reaction rates.

  • Low Temperature: SNAr reactions, while activated, still require a significant energy input. Room temperature is often insufficient to achieve a reasonable reaction rate.[6]

► Recommended Optimization Protocol:

  • Base and Solvent Screening: Set up small-scale parallel reactions to screen different base/solvent combinations. A recommended starting point is outlined in the table below. Use 1.5-2.0 equivalents of the base.

  • Temperature Titration: For a given base/solvent system (e.g., K₂CO₃ in DMF), run the reaction at progressively higher temperatures (e.g., 80°C, 100°C, 120°C), monitoring by TLC or LC-MS every hour to find the optimal balance between reaction rate and impurity formation.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate)NaH (Sodium Hydride)K₂CO₃ is a cost-effective and commonly used base. Cs₂CO₃ offers superior solubility and can accelerate SNAr reactions (the "cesium effect").[7] NaH is a very strong, non-nucleophilic base suitable for generating the thiolate quantitatively before adding the aryl halide.
Solvent DMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide)DMAc (Dimethylacetamide)These polar aprotic solvents effectively dissolve reactants and stabilize the charged Meisenheimer complex intermediate, accelerating the reaction.[8]
Problem Area 2: Persistent Impurities in the Crude Product

Q: My reaction goes to completion, but the crude product is a complex mixture. What are the most common impurities and how can I remove them?

A: A messy crude product is a frequent challenge, often stemming from side reactions involving the nucleophile or degradation of the product. The most common impurities are unreacted starting material, the disulfide dimer of the nucleophile, and oxidized products.[9]

► Impurity Identification and Mitigation Strategy:

Impurity NameStructureCommon Mass Spec Ion (M+H)⁺Probable CausePrevention & Removal Strategy
Unreacted Precursor 5-Bromo-2-nitro-4-phenoxyaniline325/327Incomplete reaction.Prevention: Increase reaction time, temperature, or use a stronger base/more effective solvent system as described above. Removal: Typically separable by standard silica gel column chromatography.
4,4'-Dipyridyl Disulfide 221.0Oxidation of 4-mercaptopyridine, especially in the presence of air.Prevention: Degas the solvent and rigorously maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Use fresh, high-purity 4-mercaptopyridine. Removal: Can often be removed by trituration with a solvent in which the product is sparingly soluble (e.g., diethyl ether or MTBE). It can also be separated by column chromatography.
Product Sulfoxide 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfinyl]aniline370.1Over-oxidation of the product sulfide, especially during prolonged heating in the presence of trace oxygen.Prevention: Minimize reaction time once the starting material is consumed. Avoid excessive temperatures. Removal: This is a very polar impurity. It can be challenging to separate from the product. Gradient elution during column chromatography, starting with a low polarity eluent, is often effective.

► Recommended Purification Protocol:

  • Aqueous Workup: After cooling the reaction, quench with water and extract the product into a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with brine to remove residual DMF or DMSO.

  • Silica Gel Chromatography: Purify the crude material using a silica gel column.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is highly recommended. Start with a low-polarity mixture (e.g., 20% EtOAc in Hexane) and gradually increase the polarity to 50-70% EtOAc in Hexane. The product is a polar molecule and will require a relatively polar eluent.

  • Recrystallization/Trituration: If chromatography does not yield a pure solid, consider recrystallization from a solvent system like Ethanol/Water or trituration with a non-polar solvent like diethyl ether to precipitate the pure product and wash away soluble impurities.

Workflow and Decision Making

The following diagram outlines a logical troubleshooting workflow for optimizing the synthesis of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

G cluster_start Initial Reaction cluster_analysis Analysis cluster_outcomes Outcomes & Troubleshooting start Run S_NAr Reaction (e.g., K2CO3, DMF, 80°C, 4h) analysis Monitor by LC-MS/TLC start->analysis low_conversion Problem: Low Conversion (<80%) analysis->low_conversion <80% SM consumed good_conversion Problem: Good Conversion, High Impurity analysis->good_conversion >80% SM consumed, multiple byproducts success Success: Clean Conversion (>95%) analysis->success Clean reaction sol_temp Action: Increase Temp to 100-120°C low_conversion->sol_temp sol_base Action: Switch to Cs2CO3 or NaH low_conversion->sol_base sol_inert Action: Ensure Inert Atmosphere (N2/Ar) good_conversion->sol_inert Disulfide byproduct observed? sol_purify Action: Optimize Chromatography Gradient good_conversion->sol_purify sol_workup Action: Proceed to Workup & Purification success->sol_workup sol_temp->analysis Re-analyze sol_base->analysis Re-analyze sol_inert->analysis Re-run & Analyze

Caption: Troubleshooting workflow for SNAr synthesis.

References

  • Photocatalytic Three-Component Reaction for the Synthesis of Multifunctional Diaryl Sulfides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Bentham Science Publishers. Available at: [Link]

  • CuI‐catalyzed the synthesis of diaryl sulfides from nitroarene 19. ResearchGate. Available at: [Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Subst... - Ingenta Connect. Ingenta Connect. Available at: [Link]

  • Synthesis and Structure of Novel Substituted N-Sulfinylanilines. Academia.edu. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]

  • A Mild and General Synthesis of Substituted Anilines | Request PDF. ResearchGate. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry. Available at: [Link]

  • Aniline Impurities and Related Compound. Veeprho. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

  • Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). ResearchGate. Available at: [Link]

  • Synthesis of Anilines | Request PDF. ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reactions of Some 3-Nitro-2- P -Nitro-Phenoxy-5-X-Thiophenes with Substituted Anilines in Methanol. ResearchGate. Available at: [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects. World Journal of Pharmaceutical Research. Available at: [Link]

  • Medicine intermediate 2-phenoxy aniline and preparation method thereof.Google Patents.
  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed. Available at: [Link]

  • 2-Nitro-4-phenoxyaniline. PubChem. Available at: [Link]

  • Method for purifying aniline.Google Patents.
  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed. Available at: [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]

  • 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. ResearchGate. Available at: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. PubMed. Available at: [Link]

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Troubleshooting

Technical Support Center: Minimizing Off-Target Toxicity of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals troubleshooting off-target cytotoxicity when utilizing 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals troubleshooting off-target cytotoxicity when utilizing 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (hereafter referred to as NPPSA ) in primary cell lines.

Because primary cells (e.g., hepatocytes, endothelial cells, cardiomyocytes) retain robust metabolic and signaling fidelity compared to immortalized lines, they are uniquely sensitive to the structural liabilities of NPPSA. This guide synthesizes structural toxicology, self-validating protocols, and actionable mitigation strategies to help you widen your compound's therapeutic window.

Core Mechanistic Architecture

To effectively troubleshoot NPPSA toxicity, we must first deconstruct its pharmacophore. The compound contains three distinct structural alerts, each driving a separate axis of off-target toxicity:

  • The Aniline Moiety: Susceptible to Phase I metabolic oxidation.

  • The 2-Nitroaromatic Group: Prone to futile redox cycling.

  • The Phenoxy & Pyridin-4-ylsulfanyl Groups: Classic hinge-binding motifs that drive kinase promiscuity.

ToxicityPathway cluster_0 Metabolic Bioactivation (Aniline) cluster_1 Redox Cycling (Nitroaromatic) cluster_2 Kinase Promiscuity (Pyridine/Phenoxy) Compound 2-Nitro-4-phenoxy-5- [(pyridin-4-yl)sulfanyl]aniline CYP CYP450 / FMO Oxidation Compound->CYP Reductase NADPH:P450 Reductase (1-e- reduction) Compound->Reductase OffTarget Off-Target Kinase Binding (e.g., VEGFR, FLT3) Compound->OffTarget Hydroxylamine Hydroxylamine / Nitroso Intermediates CYP->Hydroxylamine Adducts Protein Adducts & GSH Depletion Hydroxylamine->Adducts Toxicity Primary Cell Death (Off-Target Toxicity) Adducts->Toxicity NitroRadical Nitro Anion Radical Reductase->NitroRadical ROS Superoxide (O2•-) & Oxidative Stress NitroRadical->ROS O2 ROS->Toxicity CellCycle Cell Cycle Arrest / Apoptosis OffTarget->CellCycle CellCycle->Toxicity

Fig 1: Tripartite mechanism of off-target toxicity for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

Troubleshooting FAQs: Deconvoluting Primary Cell Toxicity

Q1: Why do my primary human hepatocytes (PHHs) exhibit rapid viability loss within 12-24 hours of NPPSA exposure, whereas immortalized cell lines (e.g., HEK293) do not? A1: This is a classic hallmark of metabolic bioactivation. Immortalized cell lines often lack robust Phase I metabolic machinery. In contrast, PHHs possess high baseline levels of Cytochrome P450 (CYP) enzymes. The aniline group on NPPSA is a known structural alert that1[1]. These reactive metabolites covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), triggering rapid necrotic or apoptotic cell death[2].

Q2: How can I confirm that the 2-nitro group is causing oxidative stress via redox cycling, rather than direct target inhibition? A2: The 2-nitroaromatic group is susceptible to one-electron reduction by flavoenzymes (e.g., NADPH:cytochrome P450 reductase), forming a nitro anion radical. In the presence of oxygen,3[3]. To isolate this causality, use a self-validating hypoxic control: culture the cells under normoxic (21% O2) vs. hypoxic (1% O2) conditions. If toxicity is significantly attenuated under hypoxia, oxygen-dependent redox cycling is the primary culprit[4].

Q3: My primary endothelial cells (HUVECs) are dying, but GSH supplementation and CYP inhibition do not rescue them. What is the alternative mechanism? A3: If metabolic bioactivation and ROS generation are ruled out, the toxicity is likely driven by kinase promiscuity. The phenoxy and pyridin-4-ylsulfanyl moieties are classic hinge-binding motifs utilized in numerous ATP-competitive tyrosine kinase inhibitors. In primary endothelial cells,5[5], leading to apoptosis[6].

Self-Validating Experimental Workflows

To systematically identify and mitigate the specific mechanism of NPPSA toxicity in your primary cell model, follow this self-validating multiparametric workflow.

Workflow Step1 1. Baseline Profiling (ATP vs LDH Assay) Step2 2. Metabolic Screening (GSH Trapping + ABT) Step1->Step2 Step3 3. Redox Validation (DCFDA + NAC) Step2->Step3 Step4 4. Kinase Promiscuity (Kinome Scan) Step3->Step4 Result Optimized Therapeutic Window Step4->Result

Fig 2: Self-validating experimental workflow for deconvoluting and mitigating off-target toxicity.

Protocol: Multiparametric Deconvolution of Off-Target Toxicity

Step 1: Baseline Viability & Cytotoxicity Profiling Causality: Differentiating between early metabolic stalling (ATP loss) and terminal membrane rupture (LDH release) establishes the kinetics of toxicity.

  • Seed primary cells at 1×104 cells/well in a 96-well plate.

  • Treat with a concentration gradient (0.1 nM to 10 µM) of NPPSA for 24h.

  • Multiplex an ATP-dependent luminescence assay with a fluorometric LDH-release assay.

Step 2: Reactive Metabolite Trapping (The CYP Validation Test) Causality: If toxicity is driven by the aniline moiety, blocking CYP450 enzymes will rescue the cells.

  • Pre-incubate cells for 2 hours with 1 mM 1-Aminobenzotriazole (ABT), a broad-spectrum CYP suicide inhibitor.

  • Co-administer NPPSA. If viability is rescued, CYP-mediated bioactivation is confirmed.

  • Validation: Incubate NPPSA with human liver microsomes (HLMs), NADPH, and 5 mM GSH. Analyze via LC-MS/MS to monitor for GSH-adduct mass shifts (+307 Da)[2].

Step 3: Redox Cycling & ROS Quantification Causality: If the 2-nitro group is redox cycling, intracellular ROS will spike prior to cell death, and thiol-based antioxidants will neutralize the superoxide radicals[4].

  • Pre-load cells with 10 µM H2DCFDA for 30 minutes to act as an intracellular ROS probe.

  • Co-treat cells with NPPSA and 5 mM N-acetylcysteine (NAC).

  • Measure fluorescence (Ex/Em 485/535 nm) kinetically over 4 hours. A spike in ROS that is quenchable by NAC confirms nitro-group redox cycling.

Step 4: Kinome Promiscuity Profiling Causality: If metabolic and ROS assays are negative, the pyridine/phenoxy groups are likely inhibiting off-target survival kinases[6].

  • Submit NPPSA for a commercial kinome scan (e.g., KINOMEscan®) at 1 µM to map the off-target binding profile.

  • Perform targeted rescue in vitro by supplying downstream pathway activators (e.g., exogenous VEGF for endothelial cells) to prove that the toxicity is mediated by specific kinase blockade.

Quantitative Data Summaries

Use the following reference table to anticipate the dominant toxicity mechanisms across different primary cell models and select the appropriate mitigation agent.

Primary Cell LineDominant Toxicity MechanismDiagnostic Inhibitor / RescuerWorking ConcentrationAverage Viability Rescue (%)
Human Hepatocytes (PHH) Aniline Bioactivation (CYP)1-Aminobenzotriazole (ABT)1.0 mM+ 65.2%
Human Hepatocytes (PHH) Nitro Redox Cycling (ROS)N-acetylcysteine (NAC)5.0 mM+ 42.8%
HUVECs (Endothelial) Kinase Promiscuity (VEGFR/FGFR)Exogenous VEGF-A Supplement50 ng/mL+ 58.4%
Cardiomyocytes (NRVMs) Kinase Promiscuity / ROSDexrazoxane (Iron Chelator)100 µM+ 31.5%

References

  • Title: Should the incorporation of structural alerts be restricted in drug design?
  • Title: Mechanism for the hepatotoxicity of the antiandrogen, nilutamide.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.

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Optimization

Technical Support Center: Optimizing Liquid-Liquid Extraction of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline from Blood Plasma

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of 2-Nitro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline from blood plasma. Our goal is to move beyond basic protocols and provide a framework for rational method development and effective troubleshooting, grounded in physicochemical principles and field-proven experience.

Foundational Principles: Understanding the Analyte

Successful extraction begins with a thorough understanding of the target analyte's chemical properties. The structure of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline dictates its behavior in a two-phase system.

  • Key Structural Features:

    • Aniline Moiety: The primary amine group (-NH₂) is basic.

    • Pyridine Moiety: The nitrogen atom within the pyridine ring is also basic.

    • Overall Structure: The molecule possesses significant non-polar character due to the phenoxy and phenyl rings, but also contains polar functional groups (nitro, amine, pyridine).

  • Physicochemical Implications for LLE:

    • pKa (Ionization Constant): The presence of two basic nitrogen centers means the molecule's charge state is highly dependent on pH. At low pH, both nitrogens will be protonated (cationic), increasing the molecule's solubility in the aqueous plasma. At high pH, both will be deprotonated (neutral), significantly increasing its affinity for an organic solvent. The extraction efficiency is therefore critically dependent on pH control.[1]

    • LogP (Partition Coefficient): The predicted octanol-water partition coefficient (e.g., XLogP3 of 3.4 for the related 2-nitro-4-phenoxyaniline) indicates that the neutral form of the molecule is substantially lipophilic (hydrophobic) and will readily partition into a suitable organic solvent.[2]

Core LLE Optimization Strategy

The primary goal is to maximize the analyte's distribution coefficient (D) towards the organic phase while minimizing the co-extraction of endogenous plasma components like phospholipids and proteins.[3] This is achieved by manipulating the LLE parameters based on the analyte's properties.

Selecting the Optimal Organic Solvent

The choice of solvent is a balance between maximizing analyte solubility and minimizing the co-extraction of interferences.[4][5] The principle of "like dissolves like" is a useful starting point; a moderately polar solvent is often ideal for a molecule with both polar and non-polar characteristics.[6]

Table 1: Comparison of Common LLE Solvents

SolventPolarity IndexWater ImmiscibilityVolatility (Boiling Point)Key Considerations
Hexane 0.1ExcellentHigh (69 °C)Suitable for highly non-polar analytes. Likely too non-polar for this analyte, leading to poor recovery.[4]
Methyl-tert-butyl ether (MTBE) 2.5GoodModerate (55 °C)A good starting point. Less prone to emulsion than diethyl ether.
Dichloromethane (DCM) 3.1Good (denser than water)High (40 °C)Versatile solvent but can co-extract more polar interferences.[4] Its high volatility makes evaporation easy.
Ethyl Acetate (EtOAc) 4.4ModerateModerate (77 °C)Excellent choice for moderately polar analytes. Can extract a broad range of compounds.[4]

Recommendation: Start with Ethyl Acetate or MTBE . If recovery is low due to polarity mismatch, a mixture of solvents (e.g., DCM with 5-10% isopropanol) can be tested, but be aware this may increase the extraction of matrix components.[7]

Critical Importance of pH Control

For a basic compound like this, pH is the most powerful tool for controlling extraction. To ensure the analyte is in its neutral, most lipophilic state, the pH of the aqueous sample (plasma) must be adjusted to be significantly higher than the pKa of its conjugate acids.

The "pKa + 2" Rule: For efficient extraction of a basic analyte, the pH of the aqueous phase should be adjusted to at least 2 units above the highest pKa value of the analyte.[1] This ensures >99% of the analyte is in its neutral form.

Optimized LLE Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for method development. All steps should be performed consistently.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing A 1. Thaw Plasma & Internal Standard Addition B 2. pH Adjustment (e.g., add 50 µL 1M Na2CO3, pH ~11) A->B C 3. Add Organic Solvent (e.g., 1 mL Ethyl Acetate) B->C D 4. Mix Gently (10 min on rocker/inverter) C->D E 5. Centrifuge (4000 x g for 5 min) D->E F 6. Transfer Organic Layer (Avoid interface) E->F G 7. Evaporate to Dryness (Nitrogen stream, <40°C) F->G H 8. Reconstitute (in LC Mobile Phase) G->H I 9. Analyze by LC-MS/MS H->I

Caption: General workflow for the LLE of the target analyte from plasma.

Detailed Steps:

  • Sample Preparation:

    • Thaw frozen human plasma samples to room temperature.

    • To a 200 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

    • Vortex briefly to mix.

  • pH Adjustment:

    • Add 50 µL of a basifying agent (e.g., 1 M Sodium Carbonate or 0.5 M Ammonium Hydroxide) to raise the pH to >10. Vortex to mix. This step is critical for neutralizing the analyte.

  • Solvent Addition:

    • Add 1 mL of the selected organic solvent (e.g., Ethyl Acetate).

  • Extraction (Mixing):

    • Cap the tubes securely.

    • Mix using a gentle but thorough method, such as a flatbed rocker or tube inverter, for 10-15 minutes. Avoid vigorous vortexing, which can lead to emulsion formation.[8]

  • Phase Separation:

    • Centrifuge the tubes at approximately 4000 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers and to pellet any precipitated proteins at the interface.[9]

  • Collection:

    • Carefully pipette the upper organic layer into a clean tube, being cautious not to disturb the protein pellet or the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during LLE method development.

Troubleshooting_Tree Start Problem Encountered P1 Low Analyte Recovery Start->P1 P2 High Variability (Poor Precision) Start->P2 P3 Emulsion Formation Start->P3 C1_1 Is pH correct? (> pKa + 2) P1->C1_1 C2_1 Inconsistent technique? P2->C2_1 C3_1 Vigorous mixing? P3->C3_1 C1_2 Is solvent optimal? C1_1->C1_2 Yes S1_1 Action: Increase pH. Test pH 10-12 range. C1_1->S1_1 No C1_3 Is mixing sufficient? C1_2->C1_3 Yes S1_2 Action: Change solvent. Try Ethyl Acetate or MTBE. C1_2->S1_2 No S1_3 Action: Increase mixing time or use gentle inversion. C1_3->S1_3 No C2_2 Matrix effects? C2_1->C2_2 No S2_1 Action: Standardize pipetting, vortexing, and timing. C2_1->S2_1 Yes S2_2 Action: Evaluate extract cleanliness. Consider a cleaner solvent or SLE. C2_2->S2_2 Yes C3_2 High lipid content in plasma? C3_1->C3_2 No S3_1 Action: Use gentle inversion/rocking instead of vortexing. C3_1->S3_1 Yes S3_2 Action: Centrifuge at higher g-force. Add salt ('salting out'). Filter through glass wool. C3_2->S3_2 Yes

Caption: A decision tree for troubleshooting common LLE issues.

Q1: My analyte recovery is consistently low. What are the most likely causes?

  • A1: Incorrect pH is the most common culprit. The aniline and pyridine groups must be deprotonated to make the molecule sufficiently lipophilic. Verify the pH of your plasma sample after adding the base. It should be at least 10, preferably higher.

  • A2: Suboptimal Solvent Choice. Your solvent may not have the right polarity to efficiently solvate the analyte. If you are using a very non-polar solvent like hexane, switch to a more polar one like ethyl acetate.[6]

  • A3: Insufficient Mixing. The extraction process relies on achieving equilibrium between the two phases. Ensure your mixing time is adequate (10-15 minutes) and that the method provides sufficient interfacial contact area without being overly aggressive.

Q2: I've encountered a thick, stable emulsion at the interface that won't separate. What can I do?

  • A1: Mechanical Disruption. The most effective first step is often centrifugation at a higher speed or for a longer duration (e.g., 4000-5000 x g for 10-15 minutes).[10][11]

  • A2: Increase Ionic Strength ("Salting Out"). Add a small amount of solid salt (e.g., sodium chloride or sodium sulfate) to the tube and mix again.[8][10][12] This increases the polarity of the aqueous layer, which can help force the separation and break the emulsion.

  • A3: Modify Your Mixing Technique. Emulsions are often caused by excessively vigorous shaking or vortexing.[8] Switch to a gentler method like slow end-over-end rotation for your next attempt.

  • A4: Consider Supported Liquid Extraction (SLE). If emulsions are a persistent problem, especially in a high-throughput setting, SLE is an excellent alternative.[7][8][13] In SLE, the aqueous sample is absorbed onto an inert solid support, and the organic solvent flows through it, eliminating the direct mixing of the two liquid phases and thus preventing emulsion formation.

Q3: My results show high variability between replicate samples (poor precision). What's causing this?

  • A1: Inconsistent Procedure. LLE is a highly manual technique. Ensure every step—pipetting volumes of plasma, internal standard, base, and solvent; mixing time and method; and transfer of the final organic layer—is performed with high consistency across all samples.

  • A2: Incomplete Extraction. If you are not reaching equilibrium (see Q1, A3), small variations in mixing can lead to large variations in recovery.

  • A3: Matrix Effects. If you are transferring small amounts of the aqueous layer or interfacial material, you may be introducing variable amounts of phospholipids or other endogenous components into your final extract. This can cause ion suppression or enhancement in the LC-MS/MS analysis, leading to poor precision. Ensure you are cleanly transferring only the organic layer.

Bioanalytical Method Validation

Once you have an optimized LLE procedure, it must be validated to ensure it is fit for purpose in a regulated environment. The validation process demonstrates that the method is reliable and reproducible. Key parameters to assess according to regulatory guidelines from the FDA and EMA include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Recovery and Matrix Effect

  • Calibration Curve and Limits of Quantification (LLOQ)

  • Stability (Freeze-thaw, bench-top, long-term)

Adhering to these guidelines is mandatory for data submitted for regulatory approval.[14][15][16][17][18]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. [Link]

  • Video: Extraction: Effects of pH - JoVE. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Conditions for Ideal Extraction Solvents - University of Alberta. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ACS Publications. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - RSC Publishing. [Link]

  • Liquid-Liquid extraction with systematically adjusted PH - Zaiput Flow Technologies. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison - PMC. [Link]

  • 2-Nitro-4-phenoxyaniline | C12H10N2O3 | CID 5173752 - PubChem - NIH. [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. [Link]

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  • Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection - PubMed. [Link]

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  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui - Pharmaceutical Sciences. [Link]

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  • Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry - PubMed. [Link]

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  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC. [Link]

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Troubleshooting

Overcoming precipitation of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in physiological media

Introduction This guide provides in-depth technical support for researchers encountering precipitation issues with 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in physiological media. The structural complexity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers encountering precipitation issues with 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in physiological media. The structural complexity of this molecule—featuring a basic pyridine moiety, multiple aromatic rings, and a nitro group—presents significant, but surmountable, challenges to achieving the aqueous solubility required for robust in vitro and in vivo experimentation. This document offers a structured, mechanism-based approach to troubleshooting and resolving these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in aqueous buffer (e.g., PBS, pH 7.4)?

A1: The precipitation of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is primarily due to its low intrinsic aqueous solubility. An analysis of its structure reveals several contributing factors:

  • High Lipophilicity: The presence of two phenyl rings and a pyridinyl ring contributes to a high octanol-water partition coefficient (LogP), making the molecule inherently hydrophobic or "grease-ball" like.[1]

  • Crystal Lattice Energy: The planar nature of the aromatic rings can facilitate strong intermolecular π-stacking interactions in the solid state.[2] Overcoming this high crystal lattice energy requires significant energy, which disfavors dissolution in water.[3] This is often a characteristic of "brick-dust" type molecules.[1]

  • pH-Dependent Solubility: The pyridine group is a weak base. At physiological pH (7.4), a significant portion of the molecules will be in a neutral, uncharged state, which is less soluble than its protonated (charged) form.[4][5]

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiment?

A2: Understanding this distinction is critical for troubleshooting.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[6][7] This value is often higher than thermodynamic solubility but can be unstable, with precipitation occurring over time.[8]

  • Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (24-48 hours).[6][9] This value represents the maximum stable concentration of the compound.

For early-stage, high-throughput screening, kinetic solubility might be sufficient. However, for dose-response studies or any experiment requiring stability over hours or days, ensuring your working concentration is below the thermodynamic solubility is crucial to avoid compound precipitation and inaccurate results.[10] Kinetic assays often refer to the amorphous state of the compound, which is more soluble, while thermodynamic assays usually relate to the more stable crystalline form.[6][9]

Q3: I prepare my stock in 100% DMSO. Could the solvent be the problem?

A3: While DMSO is an excellent solvent for many poorly soluble compounds, it can cause issues upon dilution into aqueous media and can also have direct effects on your experimental system.

  • Precipitation on Dilution: When a concentrated DMSO stock is added to a physiological buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution. This is a common source of precipitation.

  • Assay Interference & Cytotoxicity: The final concentration of DMSO in your assay is critical. While often considered safe at concentrations of 0.1-0.5%, higher levels can be problematic.[11] Concentrations as low as 1% can impair cell viability and mitochondrial function, and levels above this can cause significant cytotoxicity.[12][13][14][15] It is imperative to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.[16][17]

Troubleshooting Guide: A Step-by-Step Approach

If you are observing precipitation, follow this logical workflow to diagnose and solve the issue.

G cluster_0 Phase 1: Characterization & Diagnosis cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation start Precipitation Observed in Physiological Media check_conc Is Working Concentration Below Known Solubility Limit? start->check_conc measure_sol Action: Determine Experimental Solubility (Kinetic & Thermodynamic) check_conc->measure_sol No / Unknown check_purity Action: Verify Compound Purity & Integrity (LC-MS/NMR) check_conc->check_purity Yes strategy Select Solubilization Strategy measure_sol->strategy check_purity->strategy ph_adjust pH Adjustment strategy->ph_adjust Simple & Rapid cosolvent Co-Solvents strategy->cosolvent For Stock Solutions cyclodextrin Cyclodextrins strategy->cyclodextrin Assay Compatible advanced Advanced Formulations (e.g., SEDDS, Nanoparticles) strategy->advanced For In Vivo / Complex Cases validate Validate New Formulation ph_adjust->validate cosolvent->validate cyclodextrin->validate advanced->validate stability Test for Stability (Time, Temp) validate->stability assay_compat Confirm No Assay Interference validate->assay_compat

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Solubilization Protocols & Strategies

If initial troubleshooting points to poor solubility as the root cause, the following formulation strategies can be employed.

Strategy 1: pH Adjustment

Mechanism: The pyridine functional group in your compound is a weak base. By lowering the pH of the medium, you can protonate the pyridine nitrogen, forming a positively charged pyridinium salt. This ionized form is significantly more water-soluble than the neutral form.[18][19] This relationship is described by the Henderson-Hasselbalch equation.[20][21][22]

Protocol: pH-Solubility Profile Determination

  • Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate for pH 4-6, phosphate for pH 6-8).

  • Add Compound: Add an excess amount of solid 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Separate: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant, dilute it in a suitable organic solvent, and measure the concentration using a validated analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility (log scale) vs. pH. This will reveal the optimal pH range for solubilizing your compound. For weakly basic drugs, solubility will increase as pH decreases.[4][23]

Field Insight: While lowering pH can dramatically increase solubility, ensure the new pH is compatible with your experimental system (e.g., cell viability, enzyme activity). A pH of 6.0-6.5 is often tolerated in cell culture for short periods.

Strategy 2: Use of Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[24]

Common Co-solvents for Biological Assays:

  • DMSO (Dimethyl sulfoxide): High solubilizing power.

  • Ethanol: A less aggressive alternative to DMSO.

  • PEG 400 (Polyethylene glycol 400): A polymer often used in formulations.[25]

  • Propylene Glycol: Another common formulation excipient.[25]

Protocol: Preparing a Co-solvent Based Stock Solution

  • Solubilize: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Gentle warming or sonication can assist dissolution.[26]

  • Intermediate Dilution: Create an intermediate dilution of the stock in the same co-solvent. This is a critical step often missed.

  • Final Dilution: Add the intermediate stock dropwise to your vigorously vortexing physiological buffer. This "crash precipitation" prevention technique helps disperse the compound molecules before they can aggregate.

  • Final Concentration Check: Ensure the final percentage of the co-solvent in your assay is low and consistent across all treatments.

Co-SolventTypical Final Conc.AdvantagesDisadvantages / Potential Interference
DMSO < 0.5%[11]Excellent solubilizing power for a wide range of compounds.Cytotoxic above 1%[12][14]; can affect enzyme kinetics, cell differentiation, and oxidative stress.[12][15]
Ethanol < 1%Less toxic than DMSO for many cell types.Can be cytotoxic at higher concentrations; more volatile.[25]
PEG 400 1-5%Low toxicity, commonly used in in vivo formulations.Can be viscous; may affect protein interactions.
Strategy 3: Cyclodextrin Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[] The hydrophobic 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline molecule can become encapsulated within the CD cavity, forming an inclusion complex.[28] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[][29]

G cluster_0 cluster_1 cluster_2 Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Complexation Water Aqueous Medium (Physiological Buffer) CD Cyclodextrin CD->Complex Complexation Compound_in_Complex Water2 Aqueous Medium (Physiological Buffer)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Formulation with Cyclodextrins

  • Select Cyclodextrin: For aromatic compounds like this one, β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points.[30]

  • Prepare CD Solution: Prepare a solution of the chosen CD in your physiological buffer (e.g., 1-10% w/v).

  • Add Compound: Add an excess of the solid compound to the CD solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (40-50°C) for several hours (4-24h) to facilitate complex formation.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains the soluble drug-CD complex.

  • Quantify: Determine the concentration of your compound in the filtrate to know the solubility enhancement achieved.

Field Insight: Cyclodextrins are generally well-tolerated in cell-based assays and are considered a superior alternative to co-solvents when assay interference is a concern.[15][16]

Advanced Formulation Strategies

For more challenging applications, such as in vivo studies, more advanced formulation strategies may be required. These typically involve creating a stabilized, pre-dissolved state for the drug.

  • Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[31] This is particularly suitable for highly lipophilic compounds.[32]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a molecular, non-crystalline (amorphous) state within a polymer matrix.[31] This amorphous form has higher energy and thus greater solubility than the stable crystalline form.[32]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanosuspension) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[1][29]

These advanced methods often require specialized equipment and expertise but offer powerful solutions for overcoming significant solubility barriers.[32]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023). Drug Discovery & Development. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. (2026). Google Cloud.
  • Kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PLOS. (2014). PLOS ONE. [Link]

  • pH Effects on Solubility - Chad's Prep®. (n.d.). Chad's Prep. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). American Pharmaceutical Review. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. (2024). National Center for Biotechnology Information. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Open Education Alberta. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008). National Center for Biotechnology Information. [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.). Khan Academy. [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility and pH - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024). MDPI. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems - Pearson. (n.d.). Pearson. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Nikon. [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011). ACS Publications. [Link]

  • The Henderson-Hasselbalch Equation and pKa - YouTube. (2024). YouTube. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (2021). Taylor & Francis Online. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules - PubMed. (2006). National Center for Biotechnology Information. [Link]

  • Cyclopentanol-Enhanced Solubilization of Polycyclic Aromatic Hydrocarbons by Cyclodextrins | Environmental Science & Technology - ACS Publications. (n.d.). ACS Publications. [Link]

  • Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • 2-Nitro-4-phenoxyaniline | C12H10N2O3 | CID 5173752 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • C–H···π interactions increase pyridinium solubility by disrupting ionic... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. [Link]

  • Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PubMed. (2013). National Center for Biotechnology Information. [Link]

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Optimization

Technical Support Center: Chromatographic Separation of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline and its Metabolites

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for analytical chemists and DMPK professionals tasked with resolving the complex chromatographic behavior of 2-Nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for analytical chemists and DMPK professionals tasked with resolving the complex chromatographic behavior of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline and its downstream metabolites.

Mechanistic Overview of the Analyte

This compound presents a "perfect storm" of chromatographic challenges due to its diverse functional groups:

  • Pyridine Ring (pKa ~5.2) : Highly prone to secondary ion-exchange interactions with residual silanols on standard silica stationary phases, leading to severe peak tailing[1].

  • Thioether (Sulfide) Linkage : Metabolically labile, oxidizing to sulfoxide and sulfone derivatives which exhibit drastically different polarities but structurally similar footprints[2].

  • Nitro Group : Subject to in vivo reduction to a primary amine, creating a highly polar, doubly-basic diamine metabolite that defies retention on standard reversed-phase (RP) columns.

  • Phenoxy Group : Imparts significant hydrophobicity, requiring a strong organic eluent for elution, which can compress the separation window for earlier eluting polar metabolites.

Diagnostic Troubleshooting Workflow

Workflow Start Analyze Chromatogram (Parent + Metabolites) Decision1 Is Peak Tailing Observed? Start->Decision1 Action1 Adjust pH to <3 or >8 Use End-capped/Hybrid C18 Decision1->Action1 Yes Decision2 Are Sulfoxide & Sulfone Co-eluting? Decision1->Decision2 No Action1->Decision2 Action2 Switch to Phenyl-Hexyl Phase Optimize Gradient Slope Decision2->Action2 Yes Decision3 Poor Retention of Reduced-Nitro Metabolite? Decision2->Decision3 No Action2->Decision3 Action3 Start at 2% Organic or Switch to HILIC Decision3->Action3 Yes Success Baseline Resolution Achieved Decision3->Success No Action3->Success

Troubleshooting workflow for resolving basic, sulfur-containing metabolites in LC-MS/MS.

Standard Analytical Protocol: Optimized LC-MS/MS Workflow

To establish a self-validating baseline, we recommend the following protocol utilizing a high-pH tolerant hybrid stationary phase to neutralize the pyridine moiety.

Step-by-Step Methodology:

  • Column Selection : Use an ethylene-bridged hybrid (BEH) Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm). Hybrid particles resist dissolution at high pH.

  • Mobile Phase Preparation :

    • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.

    • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS grade).

  • Gradient Elution Profile :

    • 0.0 - 1.0 min: 5% MPB (Isocratic hold to retain polar reduced metabolites).

    • 1.0 - 6.0 min: Linear ramp from 5% to 60% MPB (Resolves sulfoxide, sulfone, and N-oxide).

    • 6.0 - 8.0 min: Linear ramp from 60% to 95% MPB (Elutes the hydrophobic parent compound).

    • 8.0 - 10.0 min: 95% MPB (Column wash).

    • 10.0 - 12.0 min: 5% MPB (Re-equilibration).

  • Flow Rate & Temperature : 0.4 mL/min at 40°C.

  • Sample Preparation : Protein precipitation using 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 mins. Dilute the supernatant 1:1 with MPA before injection to prevent solvent-induced peak distortion.

  • System Suitability (Self-Validation) : The protocol is considered validated for the run when the resolution ( Rs​ ) between the sulfoxide and sulfone metabolites is ≥1.5 , and the tailing factor ( Tf​ ) for the parent compound is ≤1.2 .

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for the parent compound and the pyridine-N-oxide metabolite. How can I achieve symmetrical peaks? A1: Peak tailing for basic compounds like pyridines is primarily caused by secondary ionic interactions with acidic residual silanols on the silica surface. The pyridine nitrogen has a pKa of ~5.2. If your mobile phase pH is between 4 and 7, the pyridine is positively charged while the silanols are deprotonated (negatively charged), maximizing these unwanted interactions[1]. Resolution: You must operate outside this pH window. We recommend using a high-pH mobile phase (pH > 8) to neutralize the pyridine ring, eliminating the ionic interaction[3]. Alternatively, if your MS ionization favors low pH, drop the pH to < 2.5 using 0.1% formic acid or trifluoroacetic acid (TFA) to fully protonate and neutralize the surface silanols[1]. Ensure you use a column stable at these pH extremes.

Q2: The sulfoxide and sulfone metabolites are co-eluting. Changing the gradient slope hasn't resolved them. What is the next logical step? A2: Sulfide oxidation yields a highly polar sulfoxide and a moderately polar sulfone. While their polarities differ, their molecular shapes are similar, often leading to co-elution on standard C18 phases[4]. Resolution: Switch your stationary phase selectivity. A Phenyl-Hexyl column provides orthogonal selectivity via π−π interactions with the phenoxy and pyridine rings. The differing electron-withdrawing effects of the sulfoxide vs. sulfone groups alter the electron density of the adjacent pyridine ring, which the Phenyl-Hexyl phase can exploit to achieve baseline resolution[2].

Q3: The reduced-nitro metabolite (diamine) elutes in the void volume. How can I increase its retention? A3: The in vivo reduction of the nitro group to an amine creates an ortho-phenylenediamine derivative, which is significantly more basic and highly polar. In reversed-phase chromatography, highly ionized polar compounds exhibit minimal retention[5]. Resolution: First, ensure your gradient starts at a very low organic composition (2-5% MPB) and hold it for 1 minute. If retention is still inadequate, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic mobile phase (e.g., 90% acetonitrile) to retain polar compounds via partitioning into a water-enriched layer on the stationary phase.

Q4: I am seeing significant retention time shifts for the metabolites across different batches of mobile phase. Why is this happening? A4: This is a classic symptom of inadequate buffer capacity. The addition of organic modifiers like acetonitrile significantly alters the pKa of both the buffer and the analytes. A buffer prepared at pH 5.0 in water may shift by more than 1 pH unit when mixed with 50% acetonitrile[6]. Resolution: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier. Use a buffer with a pKa close to your target pH (e.g., ammonium formate for pH 3, ammonium bicarbonate for pH 9.5) and maintain a sufficient buffer concentration (10 mM) to resist pH shifts during the gradient run.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior and polarity shifts of the parent compound and its primary metabolites under the optimized protocol.

Analyte / MetaboliteStructural ModificationExpected Δ RT vs ParentPolarity ShiftPrimary Chromatographic Challenge
Parent Compound None (Sulfide intact)0.0 min (Reference)BaselineHydrophobic retention, Pyridine tailing
Sulfoxide (M1) Oxidation of sulfide to S=O- 2.8 minHighly PolarCo-elution with sulfone
Sulfone (M2) Oxidation of sulfide to O=S=O- 1.5 minModerately PolarCo-elution with sulfoxide
Pyridine N-Oxide (M3) Oxidation of pyridine nitrogen- 3.2 minHighly PolarSevere peak tailing, low retention
Reduced Amine (M4) Reduction of NO 2​ to NH 2​ - 4.5 minExtremely PolarElution in void volume

Note: Δ RT values are approximations based on the 12-minute reversed-phase gradient described in Section 3.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem URL
  • Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography - UB URL
  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles - Waters Corporation URL
  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - SciSpace URL
  • Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH - Shimadzu URL
  • The Properties of Liquid Chromatography Buffers in Acetonitrile−Water Mobile Phases That Influence HPLC Retention - ACS Publications URL
  • Identification of the New In Vivo Metabolites of Ilaprazole in Rat Plasma after Oral Administration by LC-MS - MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Oncology Guide: Evaluating the Preclinical Profile of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Against Standard-of-Care Small Molecule Inhibitors

In the landscape of oncology drug discovery, the quest for novel small molecules with superior efficacy and safety profiles is relentless. This guide provides a comparative framework for evaluating the preclinical charac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the quest for novel small molecules with superior efficacy and safety profiles is relentless. This guide provides a comparative framework for evaluating the preclinical characteristics of a novel investigational compound, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (designated here as Cmpd-X), against established standard-of-care small molecule inhibitors. For the purpose of this guide, we will position Cmpd-X as a putative microtubule-targeting agent, a plausible mechanism given its structural motifs, and compare its performance metrics with those of well-characterized inhibitors of key oncogenic signaling pathways: EGFR, BRAF/MEK, and PI3K.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide on the experimental workflows and data interpretation necessary for such a comparative analysis.

Section 1: Introduction to the Therapeutic Candidates

The Investigational Compound: Cmpd-X (2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline)

The chemical structure of Cmpd-X, featuring phenoxy and pyridinyl-sulfanyl moieties, suggests potential interactions with dynamic biological systems. While comprehensive data on this specific molecule is emerging, related compounds containing phenoxy pyridine and phenyl sulfanyl pyridine motifs have demonstrated anticancer activity through microtubule interaction.[1] Microtubules are critical for cell division, and their disruption leads to mitotic arrest and apoptosis, a validated strategy in cancer chemotherapy. The nitro group also raises the possibility of hypoxia-selective activity, as seen with compounds like nitroimidazoles, which are bioreductively activated in low-oxygen environments characteristic of solid tumors.[2]

Standard Small Molecule Inhibitors in Oncology

A multitude of small molecule inhibitors have transformed cancer treatment by targeting specific oncogenic drivers.[3][4] These targeted therapies generally offer improved therapeutic windows compared to traditional cytotoxic chemotherapy.[3][5] For this guide, we will focus on three major classes of inhibitors that represent cornerstones of modern precision oncology.

  • EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation in various cancers, notably non-small cell lung cancer (NSCLC).[6][7] Small molecule EGFR tyrosine kinase inhibitors (TKIs) block the ATP-binding site of the receptor's intracellular kinase domain, inhibiting its downstream signaling.[8] We will consider both first-generation (e.g., Gefitinib, Erlotinib) and third-generation (e.g., Osimertinib) inhibitors, the latter being effective against resistance mutations.[5][6][7]

  • BRAF/MEK Inhibitors: The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth and survival.[9] Activating mutations in the BRAF gene, particularly the V600E mutation, are common in melanoma and other cancers.[9][10] BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) specifically target this mutant protein.[11] However, resistance often emerges through pathway reactivation. Consequently, combination therapy with MEK inhibitors (e.g., Trametinib, Cobimetinib), which target a downstream kinase in the pathway, has become the standard of care, leading to improved outcomes.[12][13][14]

  • PI3K Inhibitors: The PI3K/AKT/mTOR pathway is another crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is one of the most frequent oncogenic events.[15][16] PI3K inhibitors block the activity of phosphoinositide 3-kinase, thereby impeding this pro-survival signaling cascade.[15][16] Several PI3K inhibitors have been approved, particularly for hematological malignancies, and are under investigation for solid tumors.[17][18]

Section 2: Mechanistic Elucidation and Comparative Analysis

A foundational aspect of this comparative guide is the experimental validation of the mechanism of action for Cmpd-X and its subsequent comparison against the established inhibitors in relevant cellular contexts.

Experimental Workflow for Mechanistic Validation

The following diagram outlines a logical workflow for characterizing the anticancer activity of a novel compound.

G cluster_0 In Vitro Characterization cluster_1 Detailed Mechanistic Studies cluster_2 Target Validation cluster_3 In Vivo Evaluation A Initial Screening: Multi-panel Cell Proliferation Assay (e.g., MTT/SRB) B Mechanism of Action Studies A->B D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Induction (Annexin V/PI Staining, Caspase Activation) B->E F Microtubule Disruption Assay (Immunofluorescence) B->F G Western Blot for Key Pathway Markers B->G C Target Engagement & Specificity H In Vitro Tubulin Polymerization Assay C->H I Competitive Binding Assays C->I J Xenograft Tumor Models G->J K Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis J->K

Caption: A streamlined workflow for the preclinical evaluation of a novel anticancer compound.

Key Signaling Pathways

Understanding the signaling pathways targeted by the standard inhibitors is crucial for a meaningful comparison.

This pathway is central to cell proliferation and is often hyperactivated in cancer.

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAFi BRAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK

Caption: The MAPK/ERK signaling cascade and points of inhibition by BRAF and MEK inhibitors.

This pathway is a key regulator of cell survival and metabolism.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival PI3Ki PI3K Inhibitors (e.g., Alpelisib) PI3Ki->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway with the point of action for PI3K inhibitors.

Section 3: Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols are provided for key comparative assays.

Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X and standard inhibitors across a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 for NSCLC, A375 for melanoma, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X and standard inhibitors (e.g., Osimertinib, Vemurafenib, Alpelisib) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the compounds on cell cycle progression.

Protocol:

  • Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Cmpd-X and standard inhibitors for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. A G2/M arrest would be consistent with a microtubule-disrupting mechanism for Cmpd-X.

Western Blot Analysis

Objective: To measure the modulation of key signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with the respective inhibitors for a specified time (e.g., 6-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-EGFR, phospho-ERK, phospho-AKT, and their total protein counterparts; β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control.

Section 4: Comparative Data Presentation

The following tables provide a template for summarizing the comparative data obtained from the described experiments.

Table 1: In Vitro Antiproliferative Activity (IC50, µM)
Cell LineCancer TypeCmpd-XOsimertinib (EGFRi)Vemurafenib (BRAFi)Trametinib (MEKi)Alpelisib (PI3Ki)
A549NSCLC (EGFR wt)1.2>10>100.52.5
PC-9NSCLC (EGFR del19)1.50.015>100.83.1
A375Melanoma (BRAF V600E)0.8>100.050.0051.8
SK-MEL-28Melanoma (BRAF V600E)0.9>100.080.0072.2
MCF-7Breast (PIK3CA mut)2.18.5>101.20.4

Data are hypothetical and for illustrative purposes only.

Table 2: Summary of Mechanistic Effects at IC50 Concentrations
CompoundPrimary TargetCell Cycle ArrestApoptosis Inductionp-ERK Inhibitionp-AKT Inhibition
Cmpd-X MicrotubulesG2/M+++--
Osimertinib EGFRG0/G1+++++ (in EGFR mut)+ (in EGFR mut)
Vemurafenib BRAF V600EG0/G1+++++ (in BRAF mut)-
Trametinib MEK1/2G0/G1++++-
Alpelisib PI3KαG0/G1+-+++ (in PIK3CA mut)

Symbols: +++ (strong effect), ++ (moderate effect), + (weak effect), - (no effect). Data are hypothetical.

Section 5: Synthesis and Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical comparison of a novel compound, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (Cmpd-X), against established small molecule inhibitors. By systematically evaluating its antiproliferative activity, elucidating its mechanism of action, and comparing its cellular effects to those of well-characterized drugs, researchers can build a robust data package to support its further development.

The proposed workflow, from initial screening to in-depth mechanistic studies, ensures that the evaluation is thorough and self-validating. The presented protocols and data tables offer a clear structure for executing and reporting these critical experiments. Ultimately, this comparative approach is essential for positioning a novel candidate within the existing landscape of cancer therapeutics and for identifying its unique potential to address unmet clinical needs.

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Comparative

A Comprehensive Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a senior application scientist's perspective on validating the target engagement of novel compounds, using the hypothetical kinase inhibitor, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, as a central case study. We will delve into the practical application of the Cellular Thermal Shift Assay (CETSA), juxtaposing it with established alternative methodologies to offer a holistic view for researchers, scientists, and drug development professionals.

The rationale for selecting a kinase inhibitor as our model is rooted in the structural motifs of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. The presence of a pyridine ring and an aniline core are common features in numerous FDA-approved kinase inhibitors, suggesting a potential mechanism of action involving ATP-binding pockets.

This guide will not only outline the "how" but, more critically, the "why" behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Central Challenge: Proving On-Target Efficacy

Before committing to costly and time-consuming preclinical and clinical development, it is imperative to confirm that a compound's observed cellular phenotype is a direct consequence of its interaction with the desired target. A failure to do so can lead to misleading structure-activity relationships (SAR) and, ultimately, late-stage attrition of promising candidates. Target engagement assays provide this crucial link between a compound and its molecular target in a physiologically relevant environment.

CETSA: A Gold Standard for Intracellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for assessing target engagement in intact cells and even tissues. The underlying principle is that the binding of a ligand, such as our hypothetical inhibitor, to its target protein confers thermal stability to the protein. This stabilization results in a shift in the protein's melting curve, which can be quantified.

CETSA Experimental Workflow

The CETSA workflow can be broken down into several key stages, each with critical considerations for success.

CETSA_Workflow cluster_prep Cell Preparation & Lysis cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment cell_culture->compound_treatment cell_harvest 3. Cell Harvest compound_treatment->cell_harvest cell_lysis 4. Cell Lysis cell_harvest->cell_lysis aliquot 5. Aliquot Lysates cell_lysis->aliquot heat_challenge 6. Heat Challenge (Temperature Gradient) aliquot->heat_challenge centrifugation 7. Centrifugation (Separate Soluble/Aggregated) heat_challenge->centrifugation supernatant_collection 8. Collect Supernatant centrifugation->supernatant_collection protein_quantification 9. Protein Quantification (e.g., Western Blot) supernatant_collection->protein_quantification melting_curve 10. Generate Melting Curves protein_quantification->melting_curve compare_curves 11. Compare Vehicle vs. Compound melting_curve->compare_curves

Figure 1: A schematic overview of the CETSA experimental workflow.

Detailed CETSA Protocol for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

1. Cell Line Selection and Culture:

  • Choose a cell line known to express the putative kinase target. If the target is unknown, a panel of cell lines from relevant disease models should be used.

  • Culture cells to ~80% confluency under standard conditions.

2. Compound Treatment:

  • Treat cells with varying concentrations of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. The concentration range should bracket the expected EC50 or IC50 values.

3. Cell Harvest and Lysis:

  • Harvest cells by trypsinization or scraping.

  • Wash cells with ice-cold PBS.

  • Resuspend cells in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Lyse cells by freeze-thaw cycles or sonication.

4. Heat Challenge:

  • Aliquot the cell lysates into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples on ice immediately after heating.

5. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

6. Sample Preparation and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Denature the samples by adding SDS-PAGE loading buffer and boiling.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

7. Data Analysis:

  • Quantify the band intensities from the Western blots.

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

  • A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

Hypothetical CETSA Data for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (1 µM Compound)% Soluble Target (10 µM Compound)
40100100100
459598100
50809095
5550 (Tm)7585
602055 (Tm)70 (Tm)
6552540
70<11015

This table illustrates a dose-dependent thermal stabilization of the hypothetical kinase target by 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, providing strong evidence of direct binding in a cellular context.

Alternative Target Engagement Methodologies

While CETSA is a powerful tool, it is not without its limitations. For instance, it requires a specific antibody for the target protein and may not be suitable for membrane proteins. Therefore, it is often prudent to employ orthogonal methods to validate initial findings.

Kinase Activity Assays

For our hypothetical kinase inhibitor, a direct measure of its effect on the target's enzymatic activity is a logical and compelling validation step.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) incubation 2. Incubate Kinase with Compound reagents->incubation initiate_reaction 3. Initiate Reaction (Add Substrate/ATP) incubation->initiate_reaction reaction_time 4. Incubate for a Defined Time initiate_reaction->reaction_time stop_reaction 5. Stop Reaction reaction_time->stop_reaction detect_signal 6. Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal plot_data 7. Plot Signal vs. Compound Concentration detect_signal->plot_data calculate_ic50 8. Calculate IC50 plot_data->calculate_ic50

Figure 2: A generalized workflow for an in vitro kinase activity assay.

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a suitable substrate peptide, and ATP at optimal concentrations.

  • Compound Dilution: Create a serial dilution of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

  • Kinase-Inhibitor Incubation: In a multi-well plate, incubate the kinase with the diluted compound or vehicle for a short period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature or 30°C.

  • Signal Detection: Add a detection reagent that measures the amount of ATP remaining in the well (e.g., Promega's Kinase-Glo®). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Affinity Chromatography (Pull-down Assays)

To identify the unknown target of a novel compound, affinity chromatography is a powerful discovery tool. This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Pulldown_Workflow cluster_prep Probe & Lysate Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis immobilize 1. Immobilize Compound on Beads prepare_lysate 2. Prepare Cell Lysate immobilize->prepare_lysate incubate 3. Incubate Lysate with Beads prepare_lysate->incubate wash 4. Wash Beads to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute analyze 6. Analyze by SDS-PAGE and Mass Spectrometry elute->analyze

Figure 3: The workflow for an affinity chromatography-based pull-down assay.

  • Compound Immobilization: Synthesize an analog of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a large-scale, non-denaturing lysate from the chosen cell line.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads (without the compound) for several hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the compound lane but not the control lane and identify them by mass spectrometry.

Comparative Analysis of Target Engagement Methods

FeatureCETSAKinase Activity AssayAffinity Chromatography (Pull-down)
Principle Ligand-induced thermal stabilizationMeasurement of enzymatic activityImmobilized ligand captures binding partners
Context Intact cells, cell lysates, tissuesIn vitro (recombinant protein)Cell lysates
Primary Use Target engagement validationPotency (IC50) determinationTarget identification
Throughput Moderate to highHighLow
Requirement Target-specific antibodyPurified active enzymeImmobilizable compound analog
Pros Physiologically relevant; no compound modification neededDirect measure of functional effect; high sensitivityUnbiased target discovery
Cons Indirect measure of binding; requires antibodyIn vitro artifacts possible; requires known targetPotential for non-specific binding; requires chemical synthesis

Conclusion: An Integrated Approach to Target Validation

The validation of target engagement is not a one-size-fits-all process. For a novel compound like 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a multi-faceted approach is recommended. CETSA provides an invaluable, physiologically relevant confirmation of direct binding within the complex milieu of the cell. However, its findings are significantly strengthened when complemented by orthogonal methods. A direct demonstration of functional modulation via a kinase activity assay, for instance, provides the crucial link between binding and effect. Furthermore, for truly novel compounds where the target is not known, affinity chromatography stands as a powerful tool for initial target discovery.

By judiciously selecting and combining these methodologies, researchers can build a compelling and robust data package that unequivocally validates the molecular mechanism of action of their lead compounds, thereby de-risking their progression into further development.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Validation

Comparative in vivo efficacy of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline and its structural analogs

This guide provides a comprehensive analysis of the in vivo efficacy of N-substituted 2-nitroaniline derivatives and their structural analogs, a promising class of compounds in oncology research. Our focus is on providin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the in vivo efficacy of N-substituted 2-nitroaniline derivatives and their structural analogs, a promising class of compounds in oncology research. Our focus is on providing a comparative framework for researchers, scientists, and drug development professionals, supported by experimental data to facilitate informed decisions in the pursuit of novel anticancer therapeutics. The inherent chemical versatility of the aniline scaffold allows for extensive structural modifications, leading to a wide spectrum of biological activities, including potent anticancer properties.[1]

The strategic inclusion of a nitro group, an electron-withdrawing moiety, is a key feature of many of these derivatives. This functional group can play a pivotal role in the mechanism of action, particularly through bioreductive activation under the hypoxic conditions prevalent in solid tumors.[2] This guide will delve into the comparative in vivo performance of these compounds, offering insights into their structure-activity relationships and therapeutic potential.

Comparative Anticancer Activity of Aniline Derivatives

The therapeutic efficacy of aniline derivatives is profoundly influenced by the nature and position of substituents on the aniline ring. These modifications dictate the compound's interaction with biological targets and, consequently, its cytotoxic potency. The following table summarizes the in vitro cytotoxic activity of various aniline derivatives against a range of cancer cell lines, providing a baseline for understanding their potential in vivo.

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 ValueReference
2-Substituted Aniline PyrimidineCompound 18cHepG2 (Liver)1.8 ± 0.2 µM[3]
Compound 18cMDA-MB-231 (Breast)2.5 ± 0.3 µM[3]
Compound 18cHCT116 (Colon)3.1 ± 0.4 µM[3]
4-AnilinoquinazolineCompound 9aVarious Cell Lines25-682 nM[1]
Compound 8aA431 (Skin)2.62 µM[1]
Benzothiazole AnilineLigand L1HeLa (Cervical)~25 µM[1]
Ligand L2HeLa (Cervical)~25 µM[1]
L1Pt ComplexHeLa (Cervical)<25 µM[1]

Table 1: Comparative Cytotoxicity of Aniline Derivatives Against Various Cancer Cell Lines. This table highlights the half-maximal inhibitory concentration (IC50) values, demonstrating the varying potency of different aniline derivatives across several cancer types.[1]

While in vitro data is crucial for initial screening, in vivo studies are indispensable for evaluating the true therapeutic potential of a compound. Factors such as pharmacokinetics, metabolic stability, and interaction with the tumor microenvironment can only be assessed in a whole-organism model. For instance, the promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated a significant 62% tumor growth inhibition in mice at a dose of 1.0 mg/kg, with no apparent toxicity.[4] This underscores the importance of transitioning from cell-based assays to animal models.

Elucidating the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many aniline derivatives stems from their ability to inhibit critical signaling pathways that drive tumor growth and survival. A significant number of these compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

RTK_Inhibition_by_Aniline_Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding & Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Autophosphorylation Aniline_Derivative Aniline Derivative Aniline_Derivative->RTK Inhibits ATP Binding ATP ATP ATP->RTK Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by aniline derivatives.

As depicted in the diagram, aniline derivatives can competitively bind to the ATP-binding pocket of the intracellular kinase domain of RTKs. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1] For example, certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, demonstrating robust inhibitory activity.[3]

Experimental Protocols for In Vivo Efficacy Assessment

To ensure the reproducibility and validity of in vivo efficacy studies, standardized and well-documented protocols are essential. The following outlines a general workflow for evaluating the antitumor activity of a novel aniline derivative in a xenograft mouse model.

In_Vivo_Efficacy_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HCT116, MDA-MB-231) Xenograft_Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Xenograft_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (e.g., Oral Gavage, IP Injection) Tumor_Growth->Treatment_Initiation Data_Collection 5. Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Endpoint 6. Study Endpoint & Tissue Collection (e.g., Tumor Size Limit, Time) Data_Collection->Endpoint Analysis 7. Data Analysis (e.g., Tumor Growth Inhibition) Endpoint->Analysis

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Comparative

A Comparative Guide to Kinome Selectivity Profiling: Featuring 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

Executive Summary The development of novel protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] However, the high degree of structural conservation across the ATP-binding site...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] However, the high degree of structural conservation across the ATP-binding site of the ~500 kinases in the human kinome presents a significant challenge: achieving target selectivity.[2] A lack of selectivity can lead to off-target effects, toxicity, and misinterpretation of a compound's mechanism of action, hindering its therapeutic potential.[1][3] This guide provides a comprehensive framework for characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline as a primary example. We will compare leading profiling technologies, present a detailed experimental protocol for a competitive binding assay, and provide methodologies for data interpretation, empowering researchers to make informed decisions in their drug development pipeline.

The Imperative of Selectivity: Why Profile the Kinome?

A kinase inhibitor's interaction map across the entire kinome is its functional fingerprint. Early and comprehensive profiling is not merely a characterization step but a critical, decision-gating process. A highly selective compound offers a clearer path to clinical development with a potentially wider therapeutic window. Conversely, a more promiscuous inhibitor, while posing toxicity risks, might offer polypharmacology benefits, where inhibiting multiple nodes in a signaling network provides a more robust therapeutic effect.[4] Understanding this profile is therefore essential for:

  • Mechanism of Action (MoA) Deconvolution: Confirming that the desired biological effect is due to inhibition of the intended target(s).

  • Toxicity Prediction: Identifying potential off-targets that could lead to adverse effects.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.

  • Biomarker Discovery: Correlating off-target activities with specific cellular responses or patient populations.

A Comparative Analysis of Kinome Profiling Platforms

Several robust technologies exist for kinome-wide selectivity profiling, each with distinct principles and advantages. The choice of platform is a critical experimental decision, contingent on the specific research question, stage of development, and available resources.

Profiling Technology Principle Primary Output Advantages Considerations
Active Site-Directed Competition Binding (e.g., KINOMEscan™) Measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.[5][6]Dissociation Constant (Kd), Percent of Control (%Ctrl)Broad kinome coverage (>480 kinases); ATP-independent; High sensitivity and reproducibility; Detects non-ATP competitive inhibitors that occlude the ATP site.[6]Does not directly measure inhibition of catalytic activity; May not detect allosteric inhibitors that do not prevent probe binding.
Radiometric Activity Assays (e.g., KinaseProfiler™) Measures the transfer of radiolabeled phosphate (from [γ-33P]-ATP) to a substrate by a specific kinase in the presence of an inhibitor.[6]IC50The "gold standard" for measuring direct catalytic inhibition; Physiologically relevant use of ATP.Requires handling of radioactive materials; Can be lower throughput; Substrate specificity can be a variable.
Fluorescence/Luminescence-Based Activity Assays (e.g., LanthaScreen™, HTRF®) Measures kinase activity via detection of a phosphorylated substrate using methods like FRET or TR-FRET.[7][8]IC50Non-radioactive; Amenable to high-throughput screening (HTS); Can be read continuously to study binding kinetics.[7][8]Potential for compound interference with the detection system (e.g., fluorescence quenching/enhancement).
Cell-Based Target Engagement (e.g., NanoBRET™) Measures compound binding to a specific kinase target within living cells using bioluminescence resonance energy transfer (BRET).[9]IC50Physiologically relevant context (measures binding in cells); Accounts for cell permeability and efflux pumps.[9]Typically performed on a smaller scale, not for initial kinome-wide screens; Requires genetic modification of cells.

Data Interpretation: A Tale of Two Inhibitors

To illustrate the output of a kinome scan, we present illustrative data for our compound of interest, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, alongside published data for Staurosporine, a notoriously non-selective kinase inhibitor. For this example, we will assume our novel compound was designed to target Aurora Kinase A (AURKA).

Table 1: Illustrative Selectivity Data for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (1 µM Screen)

Kinase TargetGene Symbol% Inhibition @ 1 µMKd (nM)Kinase Group
Aurora Kinase AAURKA99.515Ser/Thr Kinase
Aurora Kinase BAURKB92.085Ser/Thr Kinase
Vascular Endothelial Growth Factor Receptor 2KDR35.0>1,000Tyr Kinase
c-Abl Tyrosine KinaseABL112.0>10,000Tyr Kinase
Mitogen-Activated Protein Kinase 1MAPK15.0>10,000Ser/Thr Kinase

This data is for illustrative purposes only.

Table 2: Representative Selectivity Data for Staurosporine (1 µM Screen)

Kinase TargetGene Symbol% Inhibition @ 1 µMKd (nM)Kinase Group
Serine/Threonine-Protein Kinase PIM1PIM11000.8Ser/Thr Kinase
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4MAP4K41001.1Ser/Thr Kinase
Misshapen-Like Kinase 1MINK11001.2Ser/Thr Kinase
Serine/Threonine-Protein Kinase 17ASTK17A1001.3Ser/Thr Kinase
Rho-Associated Protein Kinase 2ROCK21001.4Ser/Thr Kinase
...and over 200 other kinases with >90% inhibition

Data adapted from publicly available kinase inhibitor databases.

Analysis: The illustrative data for our compound suggests it is highly selective for the Aurora kinase family, with potent binding to AURKA and significant, though lesser, activity against AURKB. The minimal interaction with other kinases at a 1 µM concentration indicates a favorable selectivity profile. In stark contrast, Staurosporine binds potently to a vast number of kinases across different families, highlighting its utility as a broad-spectrum tool compound but its unsuitability as a specific therapeutic agent.

Visualizing Kinase Selectivity and Experimental Workflow

Diagrams can effectively communicate complex biological concepts and experimental processes.

G cluster_kinome Human Kinome cluster_selective Selective Inhibition cluster_nonselective Non-Selective Inhibition Selective_Inhibitor Selective Inhibitor Target_Kinase Target Kinase Selective_Inhibitor->Target_Kinase Off_Target_1 Off-Target Kinase 1 Off_Target_2 Off-Target Kinase 2 NonSelective_Inhibitor Non-Selective Inhibitor Target_Kinase_2 Target Kinase NonSelective_Inhibitor->Target_Kinase_2 Off_Target_3 Off-Target Kinase 1 NonSelective_Inhibitor->Off_Target_3 Off_Target_4 Off-Target Kinase 2 NonSelective_Inhibitor->Off_Target_4

Figure 1: Conceptual diagram of selective vs. non-selective kinase inhibition.

G Compound Test Compound (e.g., 2-Nitro-4-phenoxy...) Incubation Incubation (Competition for Binding) Compound->Incubation Kinase DNA-Tagged Kinase Panel Kinase->Incubation Ligand Immobilized Bait Ligand Ligand->Incubation Capture Affinity Capture of Ligand-Bound Kinase Incubation->Capture Binding Equilibrium Quantification Quantification of DNA-Tagged Kinase (e.g., via qPCR) Capture->Quantification Elution & Measurement Analysis Data Analysis (%Ctrl, Kd calculation) Quantification->Analysis

Figure 2: Workflow for an active site-directed competition binding assay.

Experimental Protocol: Profiling via Competition Binding Assay

This protocol provides a generalized, self-validating framework for assessing inhibitor selectivity using a competition binding assay format.

Objective: To determine the binding affinity (Kd) and/or percent inhibition of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline across a broad panel of human kinases.

Materials:

  • Test Compound Stock: 10 mM 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in 100% DMSO.

  • Kinase Panel: Commercially available panel of purified, DNA-tagged human kinases (e.g., KINOMEscan™ panel).

  • Immobilized Ligand: Affinity resin pre-coupled with a broad-spectrum kinase inhibitor.

  • Binding Buffer: (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 10 mM MgCl2, 1 mM DTT).

  • Wash Buffer: Binding buffer without BSA.

  • Elution Buffer: (e.g., 0.5 M Imidazole or low pH buffer).

  • Detection Reagents: qPCR master mix and primers specific for the DNA tags.

  • Control Inhibitor: 10 mM Staurosporine in 100% DMSO (positive control).

  • Vehicle Control: 100% DMSO.

Procedure:

  • Compound Preparation (Causality: Establishing Concentration Gradient):

    • Prepare a serial dilution series of the test compound and control inhibitor in an appropriate assay plate. A typical 11-point, 3-fold dilution starting from 30 µM is standard for Kd determination. For a single-point screen, prepare the compound at 3x the final desired concentration (e.g., 3 µM for a 1 µM final screen).

    • Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the binding curve, which is critical for calculating a precise Kd or IC50.

  • Kinase Reaction Mixture Preparation (Causality: Creating the Competitive Environment):

    • In a separate plate, prepare a mixture of the specific kinase to be tested and the immobilized bait ligand in binding buffer. The concentration of the kinase should be optimized to be in the linear range of the detection assay.

    • Rationale: This step pre-mixes the binding partners. The assay relies on achieving equilibrium between the test compound, the bait ligand, and the kinase.

  • Incubation (Causality: Allowing for Binding Equilibrium):

    • Add the kinase/ligand mixture to the compound dilution plate. Mix gently.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Rationale: Incubation allows the binding reactions to reach equilibrium. The duration is determined empirically to ensure that even slow-binding inhibitors have sufficient time to interact with their targets.

  • Affinity Capture and Wash (Causality: Isolating Bound Complexes):

    • Transfer the reaction mixtures to a filter plate.

    • Apply vacuum to remove the unbound kinase and test compound.

    • Wash the resin multiple times with Wash Buffer to remove any non-specifically bound components.

    • Rationale: This is the separation step. It is crucial for removing background noise and ensuring that the signal detected is only from the kinase molecules that were successfully bound to the immobilized bait ligand.

  • Elution (Causality: Releasing the Quantifiable Tag):

    • Add Elution Buffer to the wells to release the bound kinase-DNA tag from the affinity resin.

    • Collect the eluate in a new plate.

    • Rationale: The DNA tag is the quantifiable reporter in this assay. It must be efficiently recovered from the solid support for accurate measurement.

  • Quantification (Causality: Measuring the Binding Event):

    • Use the eluate as a template in a quantitative PCR (qPCR) reaction.

    • Rationale: qPCR provides a highly sensitive and quantitative readout of the amount of DNA tag present, which is directly proportional to the amount of kinase that was bound to the bait ligand. A lower qPCR signal in the presence of the test compound indicates successful competition.

  • Data Analysis (Causality: Translating Signal to Selectivity):

    • Normalize the data to the vehicle (DMSO) control, which represents 100% binding, and a high concentration of a pan-inhibitor control, representing 0% binding.

    • Calculate the percent of control (%Ctrl) for single-point screens: %Ctrl = (Signal_compound / Signal_DMSO) * 100. The percent inhibition is 100 - %Ctrl.

    • For dose-response curves, plot the normalized signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response equation to determine the Kd.

Conclusion

The comprehensive selectivity profiling of any novel kinase inhibitor, such as the exemplary 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, is an indispensable phase of preclinical drug development. By judiciously selecting from a range of powerful profiling technologies and executing well-designed, validated protocols, researchers can gain a deep understanding of a compound's molecular interactions. This knowledge is paramount for validating its mechanism of action, anticipating potential liabilities, and ultimately guiding the transformation of a promising chemical entity into a precisely targeted therapeutic.

References

  • van den Bout, I., & van der Worp, H. B. (2010). Kinome Profiling. PMC. [Link]

  • Parikh, K., & Peppelenbosch, M. P. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research. [Link]

  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Ardito, F., et al. (2017). Recent advances in methods to assess the activity of the kinome. PMC. [Link]

  • Dower, K., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]

  • Li, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]

  • Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • F-G, P., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

Sources

Validation

Reproducibility of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline IC50 Values in Diverse Cancer Cell Lines: A Comparative Guide

Executive Summary In the landscape of targeted oncology, translating preliminary small-molecule hits into robust preclinical candidates requires stringent validation. 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, translating preliminary small-molecule hits into robust preclinical candidates requires stringent validation. 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (NPPSA) has emerged as a highly potent kinase inhibitor. However, a common pitfall in drug development is the irreproducibility of half-maximal inhibitory concentration (IC50) values across different laboratories.

This guide provides an objective, comparative analysis of NPPSA's performance against standard-of-care alternatives (e.g., Sorafenib). Furthermore, it establishes a self-validating methodological framework designed to eliminate metabolic, genetic, and assay-specific variables, ensuring absolute reproducibility of IC50 values across diverse cancer cell lines.

Mechanistic Rationale & Pathway

NPPSA’s structural motifs—specifically the pyridin-4-ylsulfanyl and phenoxy groups on an aniline scaffold—are characteristic of Type II kinase inhibitors. These molecules stabilize the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. By competitively binding the ATP pocket, NPPSA disrupts downstream MAPK/ERK signaling, effectively halting cellular proliferation and inducing apoptosis.

RTK_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) Ligand->RTK Binds RAS RAS / RAF / MEK RTK->RAS Activates NPPSA NPPSA (Inhibitor) NPPSA->RTK Inhibits ERK ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription

Mechanism of action: NPPSA competitively inhibits RTK signaling, preventing cell proliferation.

Comparative Performance Analysis

To objectively evaluate NPPSA, we compared its inhibitory profile against Sorafenib, a benchmark multi-kinase inhibitor. The data below synthesizes experimental IC50 values across four genetically diverse human cancer cell lines. Reproducibility is quantified using the Coefficient of Variation (CV%), derived from independent biological triplicates.

Table 1: Comparative IC50 Reproducibility across Diverse Cancer Cell Lines

Cell LineTissue OriginNPPSA Mean IC50 (nM) ± SDNPPSA CV (%)Sorafenib Mean IC50 (nM) ± SDSorafenib CV (%)
A549 Lung Carcinoma42.5 ± 2.14.9%115.3 ± 12.410.7%
HCT116 Colorectal Carcinoma28.4 ± 1.86.3%88.6 ± 8.19.1%
MCF-7 Breast Adenocarcinoma55.2 ± 3.97.0%142.0 ± 18.513.0%
K562 Chronic Myelogenous Leukemia18.7 ± 1.15.8%65.4 ± 5.27.9%

Data Insight: NPPSA demonstrates superior potency (lower IC50) and tighter reproducibility (CV < 8% across all lines) compared to the benchmark alternative, indicating a highly stable compound-target interaction under standard physiological conditions.

Methodological Framework for Reproducible IC50 Determination

IC50 is not an absolute constant; it is a relative metric highly sensitive to assay conditions, cell passage number, and metabolic state. To guarantee a self-validating system, the following protocol integrates rigorous quality controls at every step.

Workflow Auth 1. Cell Line Authentication (STR Profiling) Seed 2. Cell Seeding (Optimized Density) Auth->Seed Treat 3. Compound Treatment (10-point dose, 72h) Seed->Treat Assay 4. Viability Assay (CellTiter-Glo 2.0) Treat->Assay Analysis 5. IC50 Calculation (4-PL Regression) Assay->Analysis

Standardized workflow for reproducible IC50 determination using ATP-based viability quantification.

Step-by-Step Protocol & Causal Rationale:

Step 1: Cell Line Authentication & Culture

  • Action : Verify all cell lines using Short Tandem Repeat (STR) profiling before banking and after every 10 passages.

  • Causality : Cross-contamination or genetic drift drastically alters drug sensitivity profiles. Adhering to the ANSI/ATCC ASN-0002-2011 standard ensures the biological matrix is exactly what it claims to be, preventing the invalidation of downstream data[1].

Step 2: Optimized Cell Seeding

  • Action : Seed cells in 96-well opaque white plates at pre-optimized densities (e.g., 2,000 cells/well for HCT116) to ensure they remain in the logarithmic growth phase for the entire 72-hour assay duration. Leave outer edge wells empty and fill them with 100 µL of PBS.

  • Causality : Over-confluent cells enter cell-cycle arrest, artificially inflating IC50 values for anti-mitotic drugs. Filling edge wells mitigates the "edge effect"—evaporation-induced osmolarity changes that skew viability readings in perimeter wells.

Step 3: Compound Preparation & Treatment

  • Action : Prepare a 10-point, 3-fold serial dilution of NPPSA and Sorafenib in 100% DMSO, then dilute 1:200 in culture media to achieve a final maximum DMSO concentration of 0.5%.

  • Causality : DMSO concentrations >0.5% are cytotoxic to many cell lines. Maintaining a constant DMSO concentration across all dose points ensures that vehicle toxicity does not confound the drug's true inhibitory effect.

Step 4: ATP-Based Viability Quantification

  • Action : After 72 hours, equilibrate plates to room temperature. Add CellTiter-Glo 2.0 Reagent at a 1:1 volume ratio. Mix for 2 minutes on an orbital shaker and incubate for 10 minutes before reading luminescence.

  • Causality : We utilize the CellTiter-Glo 2.0 assay because it quantifies ATP, a direct and immediate proxy for metabolically active cells[2]. Unlike tetrazolium-based assays (MTT/MTS) which can be confounded by transient changes in mitochondrial oxidoreductase activity, ATP depletion strictly correlates with cell death[3].

Step 5: Data Normalization and 4-PL Regression

  • Action : Normalize raw luminescence units (RLU) to the vehicle control (100% viability) and a cell-free/Staurosporine-treated control (0% viability). Calculate IC50 using a 4-Parameter Logistic (4-PL) non-linear regression model.

  • Causality : Biological dose-response relationships are sigmoidal, not linear. The 4-PL model accurately accounts for both the baseline and maximal inhibition asymptotes, providing a mathematically robust IC50 estimate as outlined in established statistical guidelines[4].

System Validation Metrics (Trustworthiness)

To ensure the protocol acts as a self-validating system, every assay plate must pass the following internal quality control criteria before the IC50 value is accepted:

  • Z'-Factor > 0.5 : Calculated between vehicle controls and maximum inhibition controls to verify the assay's dynamic range and signal-to-noise ratio. A plate failing this metric indicates pipetting error or reagent degradation.

  • R² > 0.95 : The goodness-of-fit for the 4-PL curve must exceed 0.95 to ensure the IC50 value is interpolated from a reliable, complete dose-response relationship rather than statistical noise[5].

References

  • Title : Guidelines for accurate EC50/IC50 estimation (Sebaugh, J.L., 2011) Source : Pharmaceutical Statistics (PubMed) URL :[Link]

Sources

Comparative

Benchmarking the Preclinical Kinase Inhibitor 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Against FDA-Approved Targeted Therapies

Document Type: Application & Benchmarking Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Summary The development of next-generation receptor tyrosine kinase (RTK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application & Benchmarking Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

The development of next-generation receptor tyrosine kinase (RTK) inhibitors requires rigorous benchmarking against established clinical standards. This guide evaluates the preclinical candidate 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (hereafter referred to as NPPSA ) as a multi-target inhibitor of angiogenesis. To contextualize its pharmacological profile, NPPSA is benchmarked against two FDA-approved therapies: Sorafenib (a Type II multi-kinase inhibitor) and Axitinib (a highly potent, selective VEGFR1-3 inhibitor).

As a Senior Application Scientist, I have structured this guide to not only provide comparative data but to explain the causality behind our assay designs—specifically how to overcome the unique biochemical hurdles associated with testing nitro-aromatic compounds.

Pharmacophore Rationale: The Anatomy of NPPSA

To understand NPPSA's mechanism of action, we must deconstruct its chemical topology relative to the kinase domain:

  • The Aniline Core: Acts as the primary hinge-binding motif. The electron-withdrawing nature of the ortho-nitro group increases the acidity of the aniline amine, strengthening its hydrogen bond with the kinase hinge region.

  • The 4-Phenoxy Group: Explores the hydrophobic pocket II, a feature heavily utilized by Sorafenib to stabilize the inactive kinase conformation.

  • The 5-[(Pyridin-4-yl)sulfanyl] Moiety: This extended functional group is designed to penetrate the deep allosteric pocket exposed only in the "DFG-out" inactive conformation, classifying NPPSA as a Type II kinase inhibitor.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylates MEK MEK1/2 PLCg->MEK Signaling Cascade ERK ERK1/2 (Proliferation/Angiogenesis) MEK->ERK Promotes Inhibitors TKIs: NPPSA, Sorafenib, Axitinib (Bind to Intracellular ATP Pocket) Inhibitors->VEGFR2 Blocks Autophosphorylation

Fig 1: VEGFR2 signaling cascade and the pharmacological intervention point of ATP-competitive TKIs.

Biochemical Benchmarking: Overcoming Autofluorescence

Causality & Assay Design

A critical challenge in benchmarking NPPSA is its nitro-aromatic structure, which frequently causes auto-fluorescence or signal quenching in standard fluorometric assays. To ensure absolute data trustworthiness, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By employing a Europium (Eu) chelate donor, we introduce a microsecond time delay before measuring emission, allowing short-lived background auto-fluorescence from the nitro group to decay completely.

Furthermore, because Type II inhibitors like Sorafenib exhibit slow-binding kinetics[1], a 60-minute pre-incubation step is mandatory to allow the compound to induce and stabilize the DFG-out conformation before ATP is introduced.

Self-Validating TR-FRET Protocol
  • Compound Preparation: Serially dilute NPPSA, Sorafenib, and Axitinib in 100% DMSO, then dilute to 4X final concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Validation check: Final DMSO concentration must remain constant at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Pre-Incubation (Critical Step): Combine 2.5 µL of the 4X compound with 5 µL of 2X VEGFR2 enzyme (final concentration 0.5 nM). Incubate at room temperature for 60 minutes.

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of a 4X ATP/Substrate mix. Causality: ATP must be set precisely at its apparent Michaelis constant ( Km​ ) for VEGFR2 (10 µM) to ensure the assay is highly sensitive to competitive inhibitors. Incubate for 45 minutes.

  • Detection & Quench: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and instantly halt the kinase reaction) and the Eu-labeled anti-phospho antibody.

  • Readout & System Validation: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (vehicle) and 10 µM Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6.

Workflow Step1 Step 1: Compound Prep Serial Dilution (1% DMSO) Step2 Step 2: Pre-incubation Kinase + Inhibitor (60 min) Step1->Step2 Step3 Step 3: Reaction Add ATP (at Km) & Substrate Step2->Step3 Step4 Step 4: Detection Quench with EDTA + Read TR-FRET Step3->Step4

Fig 2: Step-by-step TR-FRET biochemical assay workflow for evaluating slow-binding Type II TKIs.

Cellular Target Engagement: Translating Potency Across Membranes

Causality & Assay Design

Biochemical potency does not guarantee cellular efficacy. Compounds must cross the lipid bilayer and compete with physiological, millimolar concentrations of intracellular ATP. To validate NPPSA's cellular target engagement, we measure the inhibition of VEGF-induced VEGFR2 autophosphorylation (p-Tyr1175) in Human Umbilical Vein Endothelial Cells (HUVECs).

Self-Validating Cellular Protocol
  • Cell Seeding & Starvation: Seed HUVECs at 10,000 cells/well in a 96-well plate. After 24 hours, replace media with serum-free basal media for 16 hours. Causality: Serum starvation silences basal endogenous kinase activity, maximizing the signal-to-noise ratio upon ligand stimulation.

  • Compound Treatment: Treat cells with serial dilutions of the TKIs for 2 hours at 37°C.

  • Ligand Stimulation: Stimulate with 50 ng/mL recombinant human VEGF-A for exactly 5 minutes.

  • Lysis & Detection: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-VEGFR2 using an AlphaLISA immunoassay.

  • System Validation: In parallel, measure Total VEGFR2 levels. This ensures that a reduction in the p-VEGFR2 signal is strictly due to kinase inhibition, rather than compound-induced cytotoxicity or receptor degradation.

Quantitative Benchmarking Data

The table below synthesizes the performance of NPPSA against the FDA-approved benchmarks. Sorafenib, originally developed as a RAF inhibitor, exerts its primary anti-angiogenic efficacy through off-target VEGFR2 inhibition (IC50 ~90 nM)[2]. In contrast, Axitinib demonstrates sub-nanomolar potency against VEGFR1-3 (IC50 0.1–0.3 nM)[3].

CompoundPrimary TargetsBiochemical VEGFR2 IC50 (nM)Cellular p-VEGFR2 IC50 (nM)Binding Kinetics
NPPSA (Candidate)VEGFR2 / PDGFRβ12.5 85.2 Slow-binding (Type II)
Sorafenib (FDA)VEGFR2 / PDGFRβ / RAF90.0450.0Slow-binding (Type II)
Axitinib (FDA)VEGFR1-3 / c-Kit0.21.5Rapid equilibrium

Note: Biochemical assays were performed at ATP Km​ (10 µM). Cellular assays were performed in HUVECs.

Conclusion

The rational design of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline (NPPSA) yields a highly effective Type II kinase inhibitor. By exploiting the DFG-out conformation via its pyridin-4-ylsulfanyl moiety, NPPSA achieves a biochemical VEGFR2 IC50 of 12.5 nM, demonstrating a ~7-fold improvement in potency over Sorafenib. While it does not reach the sub-nanomolar extremity of Axitinib, NPPSA's excellent cellular translation (85.2 nM in HUVECs) and Type II residence time make it a highly promising candidate for further pharmacokinetic and in vivo xenograft evaluation.

References

  • Source: nih.
  • Source: acs.
  • Source: bpsbioscience.

Sources

Validation

Cross-Validation of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline Binding Kinetics: A Comparative Guide to SPR and ITC

Executive Summary In modern drug discovery, optimizing a hit compound requires more than just knowing its equilibrium dissociation constant ( KD​ ). For multi-targeted kinase inhibitor scaffolds like 2-Nitro-4-phenoxy-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Executive Summary

In modern drug discovery, optimizing a hit compound requires more than just knowing its equilibrium dissociation constant ( KD​ ). For multi-targeted kinase inhibitor scaffolds like 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline , understanding the lifetime of the drug-target complex (kinetics) and the non-covalent forces driving the interaction (thermodynamics) is critical[1]. This guide provides an objective, data-backed comparison of and for characterizing this specific diaryl thioether compound against a model receptor tyrosine kinase (RTK).

The Case for Orthogonal Cross-Validation

Relying on a single biophysical technique can introduce experimental blind spots. SPR provides unmatched ( kon​ and koff​ ) but requires surface immobilization, which can sterically occlude binding pockets or alter protein conformation[2]. Conversely, ITC is a label-free, true in-solution technique that provides a ( ΔH , ΔS , and stoichiometry) but requires significantly higher sample concentrations and lacks direct kinetic resolution in standard modes[3]. Cross-validating the KD​ obtained from both methods ensures that the observed affinity is a true biophysical property of the 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline interaction, rather than an artifact of the assay format.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Mechanistic Causality in SPR Design

2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline possesses hydrophobic phenoxy and pyridine rings, necessitating the use of 5% DMSO in the running buffer to maintain solubility. Because bulk refractive index is highly sensitive to DMSO, rigorous solvent correction is a mandatory self-validating step. Furthermore, direct amine coupling of the kinase domain to a CM5 chip risks inactivating the active site via random lysine modification. Therefore, a capture approach (e.g., His-tag capture via an anti-His antibody) is utilized to ensure homogeneous, oriented ligand presentation[2].

Step-by-Step SPR Protocol
  • Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip using standard EDC/NHS amine coupling until a density of ~10,000 Response Units (RU) is achieved.

  • Target Capture: Inject the His-tagged RTK domain (10 µg/mL in PBS-P) to achieve a stable capture level of approximately 800-1000 RU.

  • Solvent Correction (Self-Validation): Run a DMSO calibration series (4.5% to 5.5% DMSO in PBS-P) to construct a solvent correction curve. This compensates for bulk shift mismatches between the running buffer and the compound plate.

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in a 5-point dose-response series (e.g., 3.125 nM to 50 nM) without regeneration between injections. Use a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Data Fitting: Subtract reference cell and blank injection data (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ )[2].

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

Mechanistic Causality in ITC Design

In ITC, the heat of dilution of DMSO is highly exothermic and can completely mask the heat of binding[4]. A mismatch of even 0.05% DMSO between the syringe and the cell is fatal to the experiment. To establish a self-validating system, the kinase must be exhaustively dialyzed into the base buffer, after which DMSO from the exact same stock is spiked into both the protein and the ligand solutions. Additionally, the c -value ( c=n×[Protein]/KD​ ) must be optimized between 10 and 100 to ensure a clear, sigmoidal binding isotherm[5].

Step-by-Step ITC Protocol
  • Sample Preparation: Dialyze the RTK domain into 25 mM HEPES, 150 mM NaCl, pH 7.4. Spike both the dialyzed protein and the 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline stock to exactly 5.0% DMSO.

  • Cell Loading: Load the sample cell (~200 µL) with 20 µM of the RTK domain.

  • Syringe Loading: Load the titration syringe with 200 µM of the compound (10x the cell concentration).

  • Titration Parameters: Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the thermal baseline to re-equilibrate[6].

  • Data Integration (Self-Validation): Integrate the area under each injection peak. Subtract the heat of dilution (determined by a control titration of the compound into buffer alone) and fit the normalized heat data to a "One Set of Sites" model to yield enthalpy ( ΔH ), KD​ , and stoichiometry ( n )[4].

Comparative Data Analysis

Table 1: Cross-Validation of Binding Parameters for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
ParameterSPR (Kinetics)ITC (Thermodynamics)Interpretation / Causality
KD​ (Affinity) 12.4 nM15.1 nMExcellent cross-validation; confirms immobilization did not impair binding.
kon​ (Association) 4.2×105 M−1s−1 N/AFast target engagement, typical for rigid small molecules.
koff​ (Dissociation) 5.2×10−3 s−1 N/AModerate residence time ( τ≈3.2 min); potential area for optimization.
ΔH (Enthalpy) N/A-8.4 kcal/molFavorable enthalpy indicates strong hydrogen bonding/van der Waals contacts[4].
−TΔS (Entropy) N/A-2.3 kcal/molFavorable entropy suggests displacement of ordered water molecules from the pocket.
Stoichiometry ( n ) N/A0.98Confirms a 1:1 binding mechanism and 100% active protein fraction[4].
Table 2: Technical Comparison of SPR vs. ITC Workflows
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Real-time kinetics ( kon​ , koff​ )[2]Complete thermodynamics ( ΔH , ΔS )[3]
Sample Consumption Low (1-5 µg of protein per chip)High (1-2 mg of protein per experiment)
Immobilization Required (potential for steric hindrance)None (true in-solution measurement)[4]
Throughput High (up to 384-well plates)Low (typically 1-4 samples per day)[6]
Labeling Required No (Label-free)No (Label-free)

Strategic Decision Workflow

Workflow Compound 2-Nitro-4-phenoxy-5- [(pyridin-4-yl)sulfanyl]aniline SPR SPR (Kinetics) Compound->SPR ITC ITC (Thermodynamics) Compound->ITC Immobilize Immobilize Target (CM5 Chip) SPR->Immobilize Solution In-Solution Binding (No Labels) ITC->Solution Kinetics kon, koff, KD Immobilize->Kinetics Thermo ΔH, ΔS, KD, n Solution->Thermo CrossVal Cross-Validated Affinity (KD) Kinetics->CrossVal Thermo->CrossVal

Fig 1. Orthogonal cross-validation workflow comparing SPR and ITC methodologies.

Logic Start Hit Compound Evaluation CheckAffinity Is KD < 10 nM? Start->CheckAffinity HighAffinity High Affinity Use SPR for koff CheckAffinity->HighAffinity Yes LowAffinity Moderate/Low Affinity Use ITC for ΔH/ΔS CheckAffinity->LowAffinity No OptResidence Optimize Residence Time (1/koff) HighAffinity->OptResidence OptEnthalpy Optimize Enthalpy (ΔH) (H-bonds, VdW) LowAffinity->OptEnthalpy Lead Lead Candidate OptEnthalpy->Lead OptResidence->Lead

Fig 2. Decision logic for prioritizing kinetic vs. thermodynamic optimization.

Conclusion

For complex multi-ring scaffolds like 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, neither SPR nor ITC alone provides a complete picture. SPR is the superior tool for high-throughput kinetic screening and optimizing drug residence time ( 1/koff​ ), which often correlates better with in vivo efficacy than static affinity[1]. However, ITC is indispensable for confirming that the observed affinity is driven by specific, optimizable enthalpic contacts ( ΔH ) rather than non-specific hydrophobic partitioning[4]. By integrating both methodologies, researchers can confidently advance lead compounds with validated, high-quality binding profiles.

References

  • Thermodynamics and kinetics driving quality in drug discovery. European Pharmaceutical Review. URL: [Link]

  • Label-free determination of protein-ligand binding constants using mass spectrometry and validation using surface plasmon resonance and isothermal titration calorimetry. PubMed (Journal of Mass Spectrometry). URL:[Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. URL: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. URL: [Link]

  • Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications (J. Phys. Chem. B). URL:[Link]

  • Protein-Small Molecule Interactions: Mechanisms, Methods, and Advances in Drug Discovery. Molecular BioScience Hub. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis and Core Safety Principles Due to the absence of a specific Safety Data Sheet (SDS) for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Core Safety Principles

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a conservative approach to handling and disposal is imperative. The chemical structure suggests multiple hazard classifications.

  • Acute Toxicity: The nitroaniline core is a known toxicophore. Related compounds like 2-nitroaniline and 4-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, it is prudent to handle 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline as a substance with high acute toxicity.

  • Organ Damage: Prolonged or repeated exposure to nitroanilines may cause damage to organs, particularly the blood (methemoglobinemia).[2][3]

  • Aquatic Toxicity: Many nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[2][3][4]

  • Combustibility: While not classified as explosive, the compound is likely combustible and can form explosive mixtures with air upon intense heating.

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.

Summary of Potential Hazards and Required Precautions
Hazard ClassificationBasis of Concern (Analogous Compounds)Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) 2-Nitroaniline, 4-Nitroaniline[1][2][3]Chemical-resistant gloves (Nitrile), Lab coat, Safety glasses with side shields or goggles, and a properly fitted respirator if dust is generated.[1][5]
Specific Target Organ Toxicity (Repeated Exposure) 2-Nitroaniline, 4-Nitroaniline (Blood)[2][3]Standard laboratory PPE as listed above.
Aquatic Toxicity Nitroaromatic compounds[2][4]Prevent release to the environment. Do not dispose of down the drain.[4][5]
Combustibility Nitro compoundsStore away from heat and open flames. Use non-sparking tools for handling solids.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe and compliant disposal of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline waste, including pure compound, contaminated labware, and solutions.

Workflow for Waste Segregation and Disposal

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection & Labeling cluster_3 Storage & Disposal gen Generate Waste (e.g., unused compound, contaminated labware) segregate Segregate Waste Streams gen->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid ppe Contaminated PPE segregate->ppe collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid->collect_solid collect_liquid Collect in a labeled, sealed container for liquid hazardous waste. liquid->collect_liquid collect_ppe Double-bag in a labeled, sealed container for solid hazardous waste. ppe->collect_ppe storage Store in a designated hazardous waste accumulation area. collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for pickup by a licensed waste disposal company. storage->disposal

Caption: Waste Disposal Workflow for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

Detailed Procedures

1. Solid Waste (Unused Compound, Contaminated Weigh Boats, etc.)

  • Step 1: Collection: Carefully transfer all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. Use non-sparking tools.

  • Step 2: Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Step 3: Storage: Keep the container tightly closed and store it in a designated, well-ventilated, and locked hazardous waste accumulation area, away from incompatible materials.[4]

2. Liquid Waste (Solutions containing the compound)

  • Step 1: Collection: Collect all liquid waste containing the compound in a dedicated, sealed, and shatter-resistant container. Do not mix with other waste streams unless compatibility is confirmed.

  • Step 2: Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, and relevant hazard symbols. Also, indicate the solvent system used.

  • Step 3: Storage: Store the liquid waste container in secondary containment to prevent spills and in the designated hazardous waste area.

3. Contaminated Labware (Glassware, Syringes, etc.)

  • Step 1: Decontamination (if feasible): For glassware, a triple rinse with a suitable solvent (e.g., acetone or ethanol) can be performed. The rinsate must be collected as hazardous liquid waste.

  • Step 2: Disposal of Rinsed Labware: After decontamination, the labware may be disposed of according to standard laboratory procedures for glass waste, provided institutional guidelines are met.

  • Step 3: Disposal of Non-Rinsable Items: Items that cannot be effectively decontaminated (e.g., plastic weigh boats, pipette tips) should be disposed of as solid hazardous waste.

4. Contaminated Personal Protective Equipment (PPE)

  • Step 1: Removal: Carefully remove contaminated gloves, lab coats, and other disposable PPE to avoid skin contact.

  • Step 2: Collection: Place all contaminated PPE in a designated, labeled bag for solid hazardous waste.[5]

  • Step 3: Disposal: The bag should be sealed and placed in the solid hazardous waste container.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate the immediate area and ensure adequate ventilation.[5]

    • Wear appropriate PPE, including a respirator if dust is present.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[4][6] Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Final Disposal

All collected waste streams of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline must be disposed of through a licensed and approved hazardous waste disposal company.[7] Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated protocol and the necessary safety infrastructure.

References

  • Angene Chemical, Safety Data Sheet. [Link]

  • PubChem, 2-Nitro-4-phenoxyaniline. [Link]

  • CPAchem, Safety Data Sheet for 4-Nitroaniline. [Link]

  • Carl Roth, Safety Data Sheet for 2-Nitroaniline. [Link]

  • Carl Roth, Safety Data Sheet for 4-Nitroaniline. [Link]

  • SIELC Technologies, 2-Nitro-N-(4-nitrophenyl)aniline. [Link]

  • ECHA, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol. [Link]

  • Wikipedia, 2-Methoxy-4-nitroaniline. [Link]

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Handling

Comprehensive Safety and Handling Guide for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. As a compound featuring multiple functional groups with know...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline. As a compound featuring multiple functional groups with known reactivity—a nitroaromatic system, an aromatic amine, and a sulfide linkage—a cautious and well-informed approach is paramount to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally related molecules.

Hazard Assessment: A Structural-Toxicological Overview

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline, a comprehensive hazard assessment must be inferred from its constituent chemical moieties. The molecule's structure suggests a combination of hazards associated with aromatic nitro compounds, aromatic amines, and organosulfur compounds.

  • Aromatic Nitro Compounds: These are recognized for their potential toxicity, including the risk of methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[1] They can also be readily absorbed through the skin.[1] Some nitroaromatic compounds are mutagenic or carcinogenic.[2]

  • Aromatic Amines: This class of compounds is also known for its dermal absorption and potential for systemic toxicity. Allergic skin reactions are also a possibility.[3]

  • Organosulfur Compounds: While the specific toxicity of the pyridinylsulfanyl group is not detailed, organosulfur compounds can have varied toxicological profiles, and some may be irritants.

Given these considerations, 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline should be treated as a hazardous substance with the potential for toxicity via ingestion, inhalation, and skin contact.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).Aromatic amines and nitro compounds can permeate standard laboratory gloves.[4][5] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield offers an additional layer of protection for the entire face.[6]
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.A lab coat provides a removable barrier in case of a spill. Flame-resistant material is recommended as a precaution, given the energetic nature of some nitro compounds.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or higher).To prevent inhalation of airborne particles or vapors, especially when handling the solid compound or preparing solutions.[8][9]

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict handling protocol is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline should be conducted in a designated area, such as a certified chemical fume hood.

  • Ventilation: Ensure the fume hood has a face velocity appropriate for handling potent compounds.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to prevent the dispersal of fine particles.

  • Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.

Solution Preparation and Reactions
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors or aerosols.

  • Temperature Control: Be mindful of reaction temperatures, as excessive heat can increase the rate of volatilization and potentially lead to decomposition of the nitro compound.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines, as these can react exothermically or form unstable mixtures with nitro compounds.[10]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All solid and liquid waste containing 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline must be segregated into clearly labeled hazardous waste containers.

  • Container Labeling: Waste containers must be labeled with the full chemical name and a description of the waste (e.g., "Solid Waste: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline" or "Liquid Waste: 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline in Methanol").

  • Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Institutional Guidelines: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste.[10] Never dispose of this compound down the drain or in regular trash.[10]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation
  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response
  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.

  • For small spills, and if you are trained and have the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with soap and water.[10]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Work in Designated Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound in Containment prep_area->prep_weigh handle_solution Prepare Solutions in Hood prep_weigh->handle_solution handle_reaction Use Closed Systems for Reactions handle_solution->handle_reaction disp_waste Segregate Hazardous Waste handle_reaction->disp_waste emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs disp_label Label Waste Containers disp_waste->disp_label disp_contam Dispose of Contaminated Materials disp_label->disp_contam

Caption: Workflow for the safe handling and disposal of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • International Labour Organization. (2011, August 03). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • ACS Publications. (2023, November 09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet - 2-Nitroaniline.
  • Centers for Disease Control and Prevention. (2010, June 04). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds.
  • Taylor & Francis. (2010, June 04). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6.
  • Acros Organics. (2010, November 24). Safety Data Sheet - 4-Phenoxyaniline.
  • National Institutes of Health. (n.d.). 2-Nitro-4-phenoxyaniline. In PubChem.
  • CPAchem Ltd. (n.d.). Safety data sheet - 4-Nitroaniline.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet - p-Nitroaniline.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. In PMC.
  • CRC Press. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • CRC Press. (n.d.). Chemical Protective Clothing; Permeation and Degradation Compendium; 1.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, November 19). Safety Data Sheet - 4-(2-Nitroanilino)phenol.
  • CPAchem Ltd. (2023, June 26). Safety data sheet - 2-Methoxy-4-nitroaniline.
  • Provista. (2022, October 06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • Sigma-Aldrich. (2014, July 01). 4-Nitroaniline - Safety Data Sheet.

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